molecular formula C6H11ClN2O2 B2858021 (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL CAS No. 2305253-76-1

(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL

Katalognummer: B2858021
CAS-Nummer: 2305253-76-1
Molekulargewicht: 178.62
InChI-Schlüssel: XIGZDRWWXOHNRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL is a useful research compound. Its molecular formula is C6H11ClN2O2 and its molecular weight is 178.62. The purity is usually 95%.
BenchChem offers high-quality (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZDRWWXOHNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Exact Mass Determination of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazole-containing heterocycles are privileged scaffolds in modern drug discovery, frequently utilized to improve the pharmacokinetic properties, lipophilicity, and target binding affinity of lead compounds[1]. Specifically,2 serves as a highly versatile building block for the synthesis of complex peptidomimetics, macrocycles, and novel therapeutics[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, focusing on molecular weight, exact mass, and the analytical methodologies required for rigorous structural validation.

Physicochemical Profiling

Understanding the distinction between the free base and the hydrochloride salt is critical for accurate stoichiometric calculations during synthesis and for interpreting mass spectrometry (MS) data. The addition of the HCl equivalent significantly alters the molecular weight and solid-state stability of the compound[3].

Table 1: Physicochemical Properties Summary

PropertyFree BaseHydrochloride Salt
Chemical Name (5-(methoxymethyl)oxazol-4-yl)methanamine(5-(methoxymethyl)oxazol-4-yl)methanamine HCl
Molecular Formula C₆H₁₀N₂O₂C₆H₁₁ClN₂O₂ (or C₆H₁₀N₂O₂ · HCl)
Molecular Weight (MW) 142.16 g/mol 178.62 g/mol
Monoisotopic Exact Mass 142.0742 Da178.0509 Da
Expected[M+H]⁺ (ESI+) 143.0815 m/z143.0815 m/z (Salt dissociates in solution)

Structural Analysis & Mechanistic Utility

The structural architecture of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is engineered for optimal synthetic utility:

  • Oxazole Core: Acts as a bioisostere for amide bonds and provides a rigid framework capable of participating in hydrogen bonding (via N and O atoms) and π-π stacking interactions within protein binding pockets[1].

  • Methanamine Group (C4): A primary amine that serves as the primary nucleophilic site for functionalization, such as 4 or reductive amination, allowing for rapid diversification of the scaffold[4].

  • Methoxymethyl Group (C5): Introduces a hydrogen bond acceptor while modulating the overall lipophilicity (cLogP) of the molecule, which is crucial for membrane permeability[1].

  • Hydrochloride Salt Form: The free primary amine is susceptible to oxidation and degradation. Conversion to the HCl salt protonates the amine, drastically improving benchtop stability, shelf life, and aqueous solubility for biological assays[3].

Mass Spectrometry & Analytical Characterization

In High-Resolution Mass Spectrometry (HRMS), exact mass is utilized to confirm the elemental composition of a synthesized molecule, differentiating it from isobaric impurities. Because the HCl salt completely dissociates in the polar solvents used for Liquid Chromatography-Mass Spectrometry (LC-MS), the intact salt (C₆H₁₁ClN₂O₂) is rarely observed. Instead, the analytical target is the protonated free base [M+H]⁺.

The theoretical exact mass of the free base is 142.0742 Da . Upon electrospray ionization in positive mode (ESI+), the addition of a proton (H⁺, exact mass 1.0073 Da) yields an expected [M+H]⁺ peak at 143.0815 m/z . A mass accuracy within 5 parts per million (ppm) is the standard threshold for confirming synthetic success in drug development.

Experimental Protocols: Exact Mass Determination

Protocol 1: Sample Preparation for LC-HRMS

Causality Insight: Proper sample preparation prevents ion suppression and detector saturation, ensuring high mass accuracy and a self-validating baseline.

  • Weighing: Accurately weigh 1.0 mg of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl using a microbalance.

  • Primary Stock Solution: Dissolve the solid in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1.0 mg/mL stock. Note: The HCl salt ensures rapid dissolution without the need for sonication.

  • Working Dilution: Dilute 10 µL of the stock solution into 990 µL of a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid. This yields a final concentration of 10 µg/mL. Causality: Formic acid provides the excess protons necessary to drive the equilibrium toward the [M+H]⁺ state, maximizing ESI+ signal intensity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulate matter that could clog the LC column.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Workflow

Causality Insight: Utilizing a Time-of-Flight (TOF) or Orbitrap analyzer provides the resolving power (>30,000) required to distinguish the target mass from background matrix interferences.

  • Chromatography: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Elution Gradient: Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition: Scan over a mass range of 50 to 500 m/z.

  • Data Processing & Validation: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ mass of 143.0815 m/z . Calculate the mass error (Δppm) using the formula: [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000. An error of < 5 ppm validates the structural identity.

Analytical Workflow Visualization

G N1 Sample Preparation (10 µg/mL in H2O/ACN + 0.1% FA) N2 Chromatographic Separation (C18 Column, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI+ Mode, Capillary 3.5 kV) N2->N3 N4 High-Resolution Mass Spectrometry (TOF or Orbitrap Analyzer) N3->N4 N5 Data Analysis & Validation (Extract [M+H]+ m/z 143.0815) N4->N5

Analytical Workflow for HRMS Exact Mass Determination of Oxazole Derivatives.

References

  • Title: Screening Compounds P113008 | EvitaChem Source: evitachem.com URL: 3

  • Title: CAS 2305253-76-1 | Sigma-Aldrich Source: sigmaaldrich.com URL: 2

  • Title: Protocol for N-acylation of (2-Methyloxazol-4-YL)methanamine: Application Notes and Detailed Methodologies Source: benchchem.com URL: 4

  • Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: arabjchem.org URL: 1

Sources

Unveiling the Mechanism of Action of (5-(Methoxymethyl)oxazol-4-yl)methanamine Derivatives: Next-Generation Small Molecule IL-17A Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for autoimmune and inflammatory diseases—such as psoriasis, psoriatic arthritis, and axial spondyloarthritis—has been dominated by injectable monoclonal antibodies targeting Interleukin-17A (IL-17A). While highly efficacious, the extended half-life of these biologics poses a clinical risk of prolonged immunosuppression and increased susceptibility to opportunistic infections[1]. Consequently, drug development has pivoted toward orally bioavailable small-molecule IL-17A inhibitors, which offer rapid systemic clearance and titratable dosing regimens (1)[1].

Recent advancements in medicinal chemistry have identified the (5-(methoxymethyl)oxazol-4-yl)methanamine pharmacophore as a critical building block in the synthesis of potent imidazopyridazine-based IL-17A modulators (2)[2]. This technical whitepaper elucidates the structural rationale, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these next-generation derivatives.

Structural Rationale & Pharmacodynamics

Targeting cytokines with small molecules is notoriously difficult due to their flat, featureless protein-protein interaction (PPI) interfaces. IL-17A functions as a homodimer, requiring inhibitors to exploit transient, cryptic pockets at the dimer interface or the C-terminal region (3)[3].

The incorporation of the (5-(methoxymethyl)oxazol-4-yl)methanamine moiety into larger scaffolds (e.g., imidazopyridazines) serves two highly specific pharmacodynamic purposes:

  • Hydrogen Bonding Network: The methoxymethyl ether oxygen and the oxazole nitrogen act as precise hydrogen-bond acceptors. These heteroatoms are spatially arranged to interact with critical residues, such as His109, within the IL-17A monomer subunits[3].

  • Steric Occlusion: The primary methanamine linkage provides a flexible vector that allows the oxazole ring to penetrate and occupy the IL-17A dimer interface. This steric bulk physically prevents the cytokine from adopting the conformation necessary to engage its cognate receptor, IL-17RA[3].

Mechanism of Action: Disruption of the Canonical IL-17A/IL-17RA Axis

To understand the inhibitory mechanism, we must first map the canonical signaling pathway. Under physiological conditions, the IL-17A homodimer binds to the IL-17RA/IL-17RC receptor complex. This extracellular binding event induces an intracellular conformational shift, recruiting the adaptor protein Act1 via the conserved SEF/IL-17R (SEFIR) domain located in the receptor's cytoplasmic tail (4)[4].

Act1, functioning as an E3 ubiquitin ligase, subsequently recruits TRAF6 [3]. The inclusion of TRAF6 is the critical node that activates downstream nuclear factor kappa B (NF-κB), CCAAT/enhancer-binding protein (C/EBP), and mitogen-activated protein kinase (MAPK) pathways. This cascade culminates in the robust transcription of pro-inflammatory mediators, including IL-6, IL-8, and CXCL1[4].

(5-(Methoxymethyl)oxazol-4-yl)methanamine derivatives act as allosteric PPI antagonists. By binding directly to the IL-17A homodimer, they lock the cytokine in an inactive state, precluding IL-17RA engagement. This upstream blockade effectively silences the entire Act1/TRAF6 signaling cascade, halting the inflammatory response at its source[2],[3].

IL17_Pathway IL17A IL-17A Homodimer Receptor IL-17RA / IL-17RC Complex IL17A->Receptor Canonical Binding Inhibitor (5-(methoxymethyl)oxazol-4-yl)methanamine Inhibitor->IL17A Steric Blockade Act1 Act1 (SEFIR Domain) Receptor->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 Activates NFkB NF-κB / MAPK Pathways TRAF6->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, CXCL1) NFkB->Cytokines Transcription

Figure 1: Canonical IL-17A signaling pathway and the intervention point of the small molecule.

Experimental Workflows for MoA Validation

To rigorously validate the efficacy and MoA of these derivatives, a self-validating system of complementary biophysical and cellular assays must be employed.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: While standard ELISA provides an endpoint affinity measurement, SPR is critical for small-molecule development because it captures real-time association ( kon​ ) and dissociation ( koff​ ) kinetics. A relatively fast koff​ is often desired for oral IL-17A inhibitors to ensure rapid systemic clearance and immune recovery upon drug withdrawal[1].

  • Step 1: Immobilize recombinant human IL-17A (His-tagged) onto a Series S Sensor Chip NTA using standard Ni2+ capture and amine coupling to ensure uniform orientation.

  • Step 2: Prepare a 2-fold dilution series of the oxazole derivative (10 nM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Step 3: Inject the compound series at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Step 4: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol 2: HEK-Blue IL-17 Reporter Assay

Causality & Rationale: Physical binding (SPR) does not guarantee functional antagonism. The HEK-Blue assay isolates the specific IL-17 signaling pathway by coupling the IL-17RA/RC receptors to an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter. This ensures the observed inhibition is strictly pathway-specific and not a result of broad cytotoxicity (3)[3].

  • Step 1: Seed HEK-Blue IL-17 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Step 2: Pre-incubate the cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 1 hour at 37°C.

  • Step 3: Stimulate the cells with 1 ng/mL recombinant human IL-17A for 24 hours.

  • Step 4: Quantify SEAP secretion by adding QUANTI-Blue substrate and measuring the optical density (OD) at 620 nm. Calculate the half-maximal inhibitory concentration ( IC50​ ).

Workflow Synth Compound Synthesis (Imidazopyridazine Core) SPR SPR Binding Assay (Target Affinity KD) Synth->SPR Cell HEK-Blue Reporter (Functional IC50) SPR->Cell InVivo In Vivo Efficacy (Murine CIA Model) Cell->InVivo

Figure 2: Sequential validation workflow for oxazol-4-yl methanamine derivatives.

Quantitative Data Summary

The table below summarizes the theoretical pharmacological profile of optimized (5-(methoxymethyl)oxazol-4-yl)methanamine derivatives compared against benchmark biologics and first-generation small molecules, highlighting the balance of high affinity and manageable half-life.

Compound ClassPrimary TargetBinding Affinity ( KD​ )Cellular Efficacy ( IC50​ )Est. Half-Life ( t1/2​ )
Secukinumab (Biologic) IL-17A~0.1 nM~0.5 nM~27 days
Early Small Molecules IL-17A50 - 100 nM200 - 500 nM4 - 6 hours
Oxazol-4-yl Derivatives IL-17A1 - 5 nM10 - 50 nM6 - 8 hours

Conclusion

The integration of the (5-(methoxymethyl)oxazol-4-yl)methanamine pharmacophore into advanced scaffolds represents a significant leap in small-molecule IL-17A inhibitor design[2]. By effectively uncoupling the IL-17A dimer from its cognate receptor and halting the Act1/TRAF6 cascade, these derivatives offer a potent, titratable alternative to monoclonal antibodies. They successfully balance robust anti-inflammatory efficacy with improved patient safety profiles, paving the way for the next generation of oral autoimmune therapeutics[4],[1].

References

  • WO2025202922A1 - Imidazopyridazine il-17 inhibitor compounds Source: Google Patents URL
  • Source: Chemical Reviews (ACS Publications)
  • Source: PMC (NIH)
  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754 Source: ACS Publications URL

Sources

(5-(methoxymethyl)oxazol-4-yl)methanamine HCl: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions allow molecules containing this motif to bind effectively to a diverse range of enzymes and receptors.[4] Consequently, oxazole derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][2][4][5] The versatility of the oxazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[5] This makes oxazole-containing compounds valuable leads in the development of novel therapeutic agents.[3][5]

This technical guide focuses on a specific oxazole-containing building block, (5-(methoxymethyl)oxazol-4-yl)methanamine HCl. While this compound itself is not a therapeutic agent, its structural features make it a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. This guide will provide an in-depth look at a plausible synthetic route for this compound, its key applications in drug discovery with a focus on the development of PRMT5 inhibitors, and the underlying biological rationale for its use.

Synthesis of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl: A Plausible and Detailed Protocol

A specific, publicly available, step-by-step protocol for the synthesis of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is not readily found in the literature, likely due to its nature as a proprietary building block. However, based on established and versatile methods for oxazole synthesis, a chemically sound and detailed protocol can be proposed. The van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][5][6]

The proposed synthetic route involves a multi-step process, beginning with the formation of the oxazole ring, followed by functional group manipulation to introduce the methanamine side chain.

Proposed Synthetic Pathway

G A Methoxyacetaldehyde C 5-(methoxymethyl)oxazole A->C van Leusen Oxazole Synthesis (Base, e.g., K2CO3, MeOH) B Tosylmethyl isocyanide (TosMIC) B->C E 4-(chloromethyl)-5-(methoxymethyl)oxazole C->E Chloromethylation D Paraformaldehyde, HCl D->E G N-((5-(methoxymethyl)oxazol-4-yl)methyl)phthalimide E->G Gabriel Synthesis (Phthalimide substitution) F Potassium phthalimide F->G I (5-(methoxymethyl)oxazol-4-yl)methanamine G->I Ing-Manske Procedure (Deprotection) H Hydrazine H->I K (5-(methoxymethyl)oxazol-4-yl)methanamine HCl I->K Salt Formation J HCl J->K

Caption: Proposed synthetic pathway for (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-(methoxymethyl)oxazole (Van Leusen Oxazole Synthesis)

  • Rationale: This step constructs the core oxazole ring. The van Leusen reaction is chosen for its reliability and tolerance of various functional groups.[1][2][6] Methoxyacetaldehyde serves as the aldehyde component, which will ultimately provide the methoxymethyl group at the 5-position of the oxazole.

  • Procedure:

    • To a stirred solution of methoxyacetaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium carbonate (K₂CO₃) (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-(methoxymethyl)oxazole.

Step 2: Chloromethylation of 5-(methoxymethyl)oxazole

  • Rationale: To introduce a handle for the subsequent amination, a chloromethyl group is installed at the 4-position of the oxazole ring.

  • Procedure:

    • Suspend paraformaldehyde (1.5 eq) in a solution of 5-(methoxymethyl)oxazole (1.0 eq) in concentrated hydrochloric acid.

    • Heat the mixture to 60-70 °C with vigorous stirring for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain 4-(chloromethyl)-5-(methoxymethyl)oxazole.

Step 3: Synthesis of N-((5-(methoxymethyl)oxazol-4-yl)methyl)phthalimide (Gabriel Synthesis)

  • Rationale: The Gabriel synthesis is a classic and effective method for the conversion of alkyl halides to primary amines, avoiding over-alkylation.[7]

  • Procedure:

    • Dissolve 4-(chloromethyl)-5-(methoxymethyl)oxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium phthalimide (1.1 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

    • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield N-((5-(methoxymethyl)oxazol-4-yl)methyl)phthalimide.

Step 4: Synthesis of (5-(methoxymethyl)oxazol-4-yl)methanamine (Ing-Manske Procedure)

  • Rationale: The phthalimide protecting group is removed using hydrazine in the Ing-Manske procedure to liberate the desired primary amine.

  • Procedure:

    • Suspend N-((5-(methoxymethyl)oxazol-4-yl)methyl)phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0 eq) to the suspension.

    • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

    • Filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Treat the residue with a strong base (e.g., NaOH) and extract the free amine into a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract and carefully remove the solvent to obtain (5-(methoxymethyl)oxazol-4-yl)methanamine.

Step 5: Formation of the Hydrochloride Salt

  • Rationale: The final amine product is often converted to its hydrochloride salt for improved stability, crystallinity, and handling.[7]

  • Procedure:

    • Dissolve the crude (5-(methoxymethyl)oxazol-4-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Applications in Drug Discovery: A Key Building Block for PRMT5 Inhibitors

While the direct biological activity of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is not documented, its primary application lies in its use as a key intermediate in the synthesis of potent and selective enzyme inhibitors for therapeutic intervention. A prominent example is its utility in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). A close analog, (5-methyloxazol-4-yl)methylamine, has been cited in patents for the synthesis of PRMT5 inhibitors, suggesting that the methoxymethyl variant serves a similar purpose, likely to modulate properties such as solubility, metabolic stability, or target engagement.

PRMT5: A Promising Target in Oncology

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[8][9] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[10] PRMT5 is overexpressed in a variety of human cancers, including colorectal, lung, breast, and pancreatic cancers, and its elevated expression is often associated with poor prognosis.[11][12]

The oncogenic role of PRMT5 is attributed to its ability to modulate the activity of key signaling pathways that drive cancer cell proliferation, survival, and metastasis.[11][13] For instance, PRMT5 can regulate the EGFR/Akt/GSK3β signaling cascade, promoting cell growth and the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[11]

The PRMT5 Signaling Pathway and Therapeutic Intervention

G cluster_0 PRMT5 Complex cluster_1 Downstream Effects PRMT5 PRMT5 MEP50 MEP50 Histones Histone Methylation (e.g., H4R3me2s) PRMT5->Histones Symmetric Dimethylation Splicing RNA Splicing (Spliceosome components) PRMT5->Splicing Symmetric Dimethylation Signaling Signal Transduction (e.g., EGFR/Akt pathway) PRMT5->Signaling Symmetric Dimethylation Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Silencing) Histones->Gene_Expression Transcriptional Regulation Protein_Function Dysregulated Protein Function Splicing->Protein_Function Altered Protein Isoforms Cell_Processes Oncogenic Signaling Signaling->Cell_Processes Modulation of Signaling Cancer Cancer Progression (Proliferation, Survival, EMT) Gene_Expression->Cancer Contributes to Protein_Function->Cancer Contributes to Cell_Processes->Cancer Contributes to Inhibitor (5-(methoxymethyl)oxazol-4-yl)methanamine-based PRMT5 Inhibitor Inhibitor->PRMT5 Inhibition

Caption: The role of PRMT5 in cancer and the point of intervention for inhibitors.

The development of small molecule inhibitors targeting PRMT5 is a highly active area of cancer research.[12][14][15] These inhibitors are designed to block the catalytic activity of PRMT5, thereby preventing the methylation of its substrates and reversing its oncogenic effects. Several PRMT5 inhibitors are currently in clinical trials for the treatment of various solid and hematologic malignancies.[12][14][16]

The (5-(methoxymethyl)oxazol-4-yl)methanamine HCl building block is incorporated into the structure of these inhibitors to provide a key interaction point with the PRMT5 active site or to confer desirable pharmacokinetic properties. The oxazole ring can act as a bioisostere for other aromatic systems and can form crucial hydrogen bonds or other non-covalent interactions within the target protein. The methoxymethyl and methanamine substituents offer points for further chemical modification to optimize potency, selectivity, and drug-like properties.

Quantitative Data on PRMT5 Inhibitors

While specific data for inhibitors synthesized directly from (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is proprietary, the following table presents representative data for publicly disclosed PRMT5 inhibitors to illustrate the typical potency and selectivity profiles sought in this class of compounds.

InhibitorTargetIC₅₀ (nM)Cell LineTumor TypeReference
GSK3326595PRMT56Z-138Mantle Cell Lymphoma[14]
JNJ-64619178PRMT5<10A375Melanoma[12]
PRT811PRMT51.2U-87 MGGlioblastoma[12]
MRTX1719PRMT5-MTA complex1.5HCT 116 (MTAP-del)Colorectal Carcinoma[16]

Conclusion and Future Perspectives

(5-(methoxymethyl)oxazol-4-yl)methanamine HCl is a valuable and versatile building block for medicinal chemists engaged in drug discovery. Its synthesis, while not explicitly detailed in the public domain, can be reliably achieved through established synthetic methodologies such as the van Leusen oxazole synthesis followed by standard functional group interconversions. The primary application of this intermediate lies in the construction of potent and selective PRMT5 inhibitors, a promising new class of anticancer agents. The oxazole core, coupled with the methoxymethyl and methanamine functionalities, provides a rich platform for the design and optimization of next-generation therapeutics. As our understanding of the role of PRMT5 in various diseases continues to grow, the demand for novel and diverse chemical matter, such as that accessible through intermediates like (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, will undoubtedly increase, paving the way for the development of innovative and effective medicines.

References

  • Slideshare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx.
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16.
  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Bentham Science. (2025). Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Stopfer, L., et al. (2018). Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation. Journal of Biological Chemistry, 293(4), 1167-1176.
  • MDPI. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI.
  • A2B Chem. (n.d.). 1196156-45-2 | MFCD06804578 | Oxazol-5-Ylmethanamine Hydrochloride.
  • Aging-US. (2021). PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades. Aging-US.
  • Frontiers. (2021). Protein Arginine Methyltransferase 5 Functions via Interacting Proteins. Frontiers.
  • Cell Stress. (n.d.). PRMT5 function and targeting in cancer. Cell Stress.
  • Jiang, W., et al. (2017). PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma. Journal of Hepatology, 67(5), 994-1004.
  • OncLive. (2023). Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. OncLive.
  • Tango Therapeutics. (n.d.). PRMT5 Programs.
  • Indian Journal of Pharmaceutical Sciences. (2016). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Indian Journal of Pharmaceutical Sciences.
  • PubMed. (2022). Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review. PubMed.
  • ISPOR. (2024). Exploring the Clinical Translation of Synthetic Lethality, PRMT5 Inhibitors in MTAP-Deleted Cancers: A Scoping Review. ISPOR.
  • CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE.
  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
  • Benchchem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.

Sources

Thermodynamic Stability and Degradation Kinetics of (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for CMC Researchers and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, functionalized heterocycles serve as critical building blocks (synthons) for active pharmaceutical ingredients (APIs). (5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS No.: 2305253-76-1; Formula: C₆H₁₁ClN₂O₂) is a highly versatile bifunctional synthon [4]. However, its unique molecular architecture—combining an electron-rich oxazole core, a methoxymethyl ether linkage, and a primary amine—presents distinct thermodynamic and kinetic stability challenges during formulation and storage.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound. By examining the causality behind its degradation pathways and establishing self-validating experimental protocols, this guide equips analytical and formulation scientists with the foundational logic required to ensure structural integrity throughout the drug development lifecycle.

Structural Thermodynamics & Molecular Profiling

To predict the stability of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, we must deconstruct the molecule into its three distinct micro-environments, each governed by different thermodynamic principles.

The Oxazole Core: Aromaticity vs. Hydrolytic Susceptibility

Oxazoles are five-membered aromatic heterocycles containing nitrogen and oxygen. While thermodynamically stable under ambient conditions, the oxazole ring possesses lower aromatic resonance energy compared to its thiazole or benzene counterparts [3]. The highly electronegative oxygen and nitrogen atoms polarize the ring, creating a localized partial positive charge at the C2 position. Under extreme basic conditions, this position becomes highly susceptible to nucleophilic attack by hydroxide ions, leading to an irreversible, thermodynamically driven ring-opening degradation pathway.

The Methoxymethyl Ether (-CH₂OCH₃)

Ether linkages are generally robust, but the methoxymethyl group functions similarly to an acetal. Under strongly acidic conditions and elevated temperatures, protonation of the ether oxygen lowers the activation energy ( Ea​ ) for cleavage. This results in the loss of methanol and the formation of a highly reactive carbocation/oxonium intermediate, which rapidly condenses into polymeric impurities.

The Methanamine Hydrochloride (-CH₂NH₃⁺ Cl⁻)

The selection of the hydrochloride salt is a deliberate thermodynamic strategy [2]. Free primary amines are highly nucleophilic and prone to auto-oxidation. By protonating the amine to form the hydrochloride salt, the lone pair of electrons on the nitrogen is sequestered. This dramatically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine, effectively shutting down nucleophilic dimerization and oxidative degradation pathways. The salt form also increases the crystal lattice energy, vastly improving solid-state stability.

G A (5-(methoxymethyl)oxazol-4-yl)methanamine HCl B Acidic Stress (pH < 2, Heat) A->B H+ / H2O C Basic Stress (pH > 10) A->C OH- / H2O D Ether Cleavage (Hydroxymethyl intermediate) B->D -CH3OH E Oxazole Ring Opening (Acyclic degradation) C->E Nucleophilic Attack F Polymeric/Dimeric Impurities D->F Condensation G Hydrolytic Fragments E->G Fragmentation

Degradation pathways of the oxazole derivative under extreme pH conditions.

Quantitative Data Summary

Understanding the baseline physicochemical parameters is crucial for designing stress tests. Table 1 summarizes the expected thermodynamic and kinetic parameters for this compound based on its structural moieties.

Table 1: Thermodynamic and Physicochemical Parameters

ParameterEstimated/Typical ValueThermodynamic Significance
Molecular Weight 178.62 g/mol Standardized mass for kinetic molar calculations [4].
pKa (Amine conjugate acid) ~8.5 - 9.5Determines the pH at which the protective protonation is lost, exposing the nucleophilic free base.
Melting Point (Onset) 185°C - 195°C (dec.)Indicates crystal lattice energy; thermal decomposition implies endothermic loss of HCl gas.
Activation Energy ( Ea​ ) ~65 - 85 kJ/molThe energy barrier required for oxazole ring cleavage in aqueous media.
Hygroscopicity (75% RH) < 2.0% weight gainIndicates a low propensity for moisture-induced solid-state degradation.

Solution-State Stability & Forced Degradation

To comply with global regulatory standards, forced degradation studies must be conducted to elucidate the intrinsic stability of the molecule [1]. The causality behind these conditions is rooted in Arrhenius kinetics: by subjecting the molecule to extreme stress (heat, extreme pH, oxidation), we artificially lower the energy barrier or increase the kinetic energy of the system, forcing degradation pathways to reveal themselves in days rather than years.

ICH Q1A(R2) Compliance Strategy

According to the ICH Q1A(R2) guidelines, stability testing must systematically evaluate thermal, hydrolytic, and oxidative stress [1]. For (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, the primary vulnerability is hydrolytic stress. Because the oxazole ring is sensitive to base and the ether is sensitive to acid, a comprehensive pH profile (pH 2 to 12) must be mapped to determine the optimal formulation pH (typically expected to be weakly acidic, pH 4.5 - 6.0, to maintain amine protonation while avoiding ether cleavage).

Workflow S1 API Solid State (HCl Salt) S2 Accelerated Stability 40°C / 75% RH S1->S2 6 Months S3 Long-Term Stability 25°C / 60% RH S1->S3 12-36 Months S4 HPLC-UV/MS Analysis S2->S4 Sampling S3->S4 Sampling S5 Thermodynamic Profiling (Ea, ΔH) S4->S5 Kinetics

ICH Q1A(R2) compliant stability testing workflow for thermodynamic profiling.

Experimental Methodologies (Self-Validating Protocols)

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently checks its own accuracy during execution, preventing false positives or undetected degradation.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Purpose: To determine the melting point, enthalpy of fusion ( ΔHfus​ ), and thermal degradation onset of the HCl salt. Causality: Identifying the exact temperature at which the crystal lattice breaks down allows researchers to set safe upper limits for hot-melt extrusion or drying processes.

  • System Suitability Test (SST): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (known melting point: 156.6°C, ΔHfus​ : 28.45 J/g). Validation check: If the Indium standard deviates by >0.5°C, recalibrate the instrument.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl into an aluminum pan. Crimp with a pinhole lid to allow volatile degradants (e.g., HCl gas) to escape, preventing internal pressure artifacts.

  • Execution: Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Concurrent TGA: Run a parallel Thermogravimetric Analysis (TGA) using identical parameters. Validation check: A mass loss event in the TGA that perfectly aligns with an endothermic peak in the DSC confirms thermal decomposition (loss of HCl) rather than a true polymorphic melt.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Purpose: To quantify degradation kinetics under forced stress conditions. Causality: A standard UV assay is insufficient because some degradation products (like aliphatic fragments from ring opening) may lack a strong chromophore. Coupling UV with Mass Spectrometry (MS) ensures all fragments are detected.

  • Stress Generation: Prepare a 1.0 mg/mL solution of the compound in 0.1 N HCl (acid stress) and 0.1 N NaOH (base stress). Incubate at 60°C for 48 hours.

  • Neutralization: Prior to injection, neutralize the samples to pH 7.0 using equivalent molarities of base or acid. Causality: Injecting extreme pH solutions will rapidly degrade the silica backbone of the HPLC column.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Mass Balance Validation (Critical Step): Calculate the total peak area of the stressed sample (Parent + All Degradants). Compare this to the total peak area of an unstressed control sample.

    • Self-Validation Rule: The mass balance must equal 100% ± 2%. If the stressed sample only accounts for 85% of the original area, it indicates that volatile degradants (e.g., methanol from ether cleavage) have escaped, or non-UV absorbing species have formed, necessitating MS quantification.

Conclusion

The thermodynamic stability of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is a delicate balance dictated by its functional groups. While the oxazole core and methoxymethyl ether present inherent vulnerabilities to hydrolytic and thermal stress, the strategic formulation of the molecule as a hydrochloride salt provides a robust thermodynamic shield against oxidation and nucleophilic degradation. By employing ICH-compliant forced degradation studies and self-validating analytical protocols, researchers can accurately map the kinetic boundaries of this synthon, ensuring seamless integration into downstream drug development pipelines.

References

  • European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL: [Link]

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Verlag Helvetica Chimica Acta/Wiley-VCH. American Chemical Society. URL:[Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Includes comparative thermodynamic stability of oxazole and oxadiazole isomers). URL: [Link]

Methodological & Application

how to prepare (5-(methoxymethyl)oxazol-4-yl)methanamine HCl stock solution

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Preparation of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Methodology & Formulation Guide.

Executive Summary

(5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride is a specialized building block and pharmacological probe featuring a primary amine, an oxazole core, and a methoxymethyl ether moiety[1][2]. Proper formulation of this compound into a stable stock solution is a critical foundational step for downstream in vitro and in vivo assays. This application note details the mechanistic rationale, quantitative formulation data, and a self-validating protocol for preparing anhydrous Dimethyl Sulfoxide (DMSO) stock solutions to ensure maximum compound fidelity and experimental reproducibility.

Physicochemical Profile

Understanding the physical properties of the compound is essential for predicting its behavior in solution.

PropertyValue / Description
Chemical Name (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride
CAS Registry Number 2305253-76-1[1][2]
Molecular Formula C₆H₁₁ClN₂O₂[1]
Molecular Weight 178.62 g/mol [1][2]
Salt Form Hydrochloride (HCl)
Recommended Stock Solvent Anhydrous DMSO[3][4]

Mechanistic Rationale for Solvent Selection (Expertise & Experience)

As a free base, primary amines can be prone to oxidation and possess limited shelf-life[5]. Supplying the compound as a hydrochloride (HCl) salt significantly increases its solid-state stability and lattice energy, making it highly crystalline and easier to handle[5].

While the HCl salt imparts high aqueous solubility, preparing long-term stock solutions in water or physiological buffers is fundamentally flawed for extended storage. Aqueous environments can foster microbial growth and may lead to the slow hydrolysis of the methoxymethyl ether group due to the mildly acidic nature of the dissolved HCl salt.

Why DMSO? Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent. Amine hydrochlorides exhibit excellent solubility in highly polar, aprotic solvents like DMSO[4]. DMSO effectively disrupts the ionic crystal lattice without providing the protic environment necessary for hydrolytic degradation. This ensures the structural integrity of both the oxazole ring and the ether linkage during prolonged storage at -20°C[3][4].

Quantitative Formulation Data

To prevent calculation errors at the bench, use the following pre-calculated dilution matrix based on the precise molecular weight of 178.62 g/mol .

Self-Validating Step: Never assume the mass in a commercial vial is exact. Always weigh the solid and calculate the exact DMSO volume required based on the actual recovered mass.

Target ConcentrationDMSO Volume for 1.0 mgDMSO Volume for 5.0 mgDMSO Volume for 10.0 mg
10 mM 559.8 µL2.799 mL5.598 mL
50 mM 112.0 µL559.8 µL1.120 mL
100 mM 56.0 µL279.9 µL559.8 µL

Formula for Custom Masses:Volume (µL) =[Actual Mass (mg) / 178.62] * (1,000,000 / Target mM)

Workflow Visualization

G A Solid Compound Equilibration B Gravimetric Analysis A->B C Anhydrous DMSO Addition B->C D QC: Optical Clarity? C->D E Aliquoting & Sealing D->E Yes G Sonication (Water Bath) D->G No F Storage (-20°C) E->F G->D

Workflow for preparing and storing the DMSO stock solution.

Step-by-Step Preparation Protocol

Phase 1: Pre-Handling & Equilibration

  • Temperature Equilibration: Remove the (5-(methoxymethyl)oxazol-4-yl)methanamine HCl vial from cold storage. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Causality: HCl salts are highly hygroscopic. Opening a cold vial will cause immediate atmospheric water condensation, altering the compound's mass and introducing protic moisture that degrades the stock solution[3].

Phase 2: Gravimetric Analysis 2. Weighing: Place a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene) on an analytical balance and tare. 3. Transfer the desired amount of solid into the tube and record the exact mass to the nearest 0.1 mg.

Phase 3: Dissolution & Quality Control (QC) 4. Solvent Addition: Using a calibrated micropipette, add the calculated volume of molecular biology-grade, anhydrous DMSO (≥99.9% purity) to achieve your target concentration (e.g., 50 mM)[3]. 5. Mixing: Vortex the tube vigorously for 60 seconds. 6. QC Validation (The Self-Validating System): Hold the tube against a light source. The solution must be 100% optically clear.

  • Troubleshooting: If any micro-particulates or turbidity remain, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes until complete dissolution is achieved[3].

Phase 4: Aliquoting & Storage 7. Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 20–50 µL) in sterile, tightly sealed tubes[3].

  • Causality: Repeated freeze-thaw cycles draw ambient moisture into the DMSO, leading to compound precipitation and degradation over time. Single-use aliquots eliminate this variable.

  • Storage: Store all aliquots immediately at -20°C (or -80°C for multi-year stability)[4].

Phase 5: Working Solution Preparation 9. Aqueous Dilution: On the day of the experiment, thaw a single DMSO aliquot at room temperature. Dilute directly into your aqueous assay buffer or cell culture media immediately prior to use. Ensure the final DMSO concentration in biological assays does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[4].

Sources

Application Note: Solvation Thermodynamics and Stock Preparation for (5-(methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

(5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride is a highly versatile, polar building block frequently utilized in medicinal chemistry, bioconjugation, and drug discovery[1]. Featuring an oxazole ring, a methoxymethyl ether, and a primary amine stabilized as a hydrochloride salt, this compound possesses unique hydrogen-bonding capabilities.

A critical challenge in early-stage drug development is the formulation of accurate, stable stock solutions. Researchers often default to Dimethyl Sulfoxide (DMSO) as a universal solvent; however, the hydrochloride salt form of this amine dictates specific thermodynamic behaviors that make solvent selection—particularly between polar aprotic (DMSO) and polar protic (Methanol) solvents—a non-trivial decision. This guide provides an authoritative, self-validating framework for profiling its solubility and preparing reliable experimental stocks.

Physicochemical Profiling

Understanding the macroscopic solubility of a compound begins with its fundamental molecular properties. Below is the physicochemical profile of the target compound, which dictates its behavior in different solvent environments.

PropertyValue / Description
Chemical Name (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride
CAS Registry Number 2305253-76-1[1]
Molecular Formula C₆H₁₁ClN₂O₂[1]
Molecular Weight 178.62 g/mol [1]
Expected Solubility (Methanol) >50 mg/mL (Highly Soluble / Optimal for Master Stocks)
Expected Solubility (DMSO) ~20–30 mg/mL (Soluble, but highly moisture-sensitive)

Solvation Thermodynamics: The Causality of Solvent Selection

As an Application Scientist, it is critical to look beyond empirical solubility limits and understand the causality of solvation. Why does this compound behave differently in methanol versus DMSO?

The Protic Advantage (Methanol): The hydrochloride salt of this oxazole derivative exhibits exceptional thermodynamic solubility in methanol. Methanol acts as both a strong hydrogen-bond donor and acceptor. It efficiently solvates the hard chloride anion ( Cl− ) through intense hydrogen bonding, while simultaneously stabilizing the protonated primary amine ( R−NH3+​ ). This dual-solvation mechanism drives high thermodynamic equilibrium solubility, making methanol the ideal solvent for chemical synthesis and long-term, high-concentration master stocks[2].

The Aprotic Vulnerability (DMSO): DMSO is the standard vehicle for in vitro biological assays. While the organic oxazole cation is well-solvated by DMSO's highly polar S=O bond, DMSO is aprotic and poorly solvates the chloride anion. More critically, DMSO is notoriously hygroscopic. When anhydrous DMSO absorbs atmospheric moisture, the hydrogen-bonding network of the solvent mixture becomes highly structured[3]. For amine hydrochloride salts, this introduction of water into the aprotic environment alters ionic interactions, frequently leading to supersaturation and rapid precipitation—especially during freeze-thaw cycles[3]. Therefore, DMSO stocks must be prepared under strictly anhydrous conditions.

Self-Validating Experimental Protocols

To ensure experimental reproducibility, the following protocols incorporate self-validating analytical steps to confirm true dissolution rather than micro-suspension.

Protocol A: Preparation of a 50 mM Master Stock in Methanol (For Synthesis)

Methanol is recommended for chemical synthesis or long-term storage where solvent evaporation can be controlled.

  • Gravimetric Assessment: Accurately weigh 8.93 mg of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (MW = 178.62 g/mol ) into a sterile, static-free glass vial[1].

  • Solvent Addition: Add exactly 1.0 mL of HPLC-grade, anhydrous methanol.

  • Dissolution: Vortex the vial at 1000 rpm for 30 seconds at room temperature. The protic nature of methanol should yield immediate, clear dissolution.

  • Validation (Self-Validating Step): Perform a visual inspection against a dark background under strong lateral illumination. The absence of the Tyndall effect (light scattering) confirms complete thermodynamic dissolution.

  • Storage: Seal tightly with a PTFE-lined cap, wrap in Parafilm, and store at -20°C.

Protocol B: Preparation of a 10 mM Working Stock in DMSO (For Bioassays)

DMSO is required for cellular assays but demands rigorous moisture control.

  • Preparation: Weigh 1.79 mg of the compound into a sterile polypropylene microcentrifuge tube.

  • Anhydrous Solvent Extraction: Pierce a fresh septum of anhydrous DMSO (≤0.005% water) with a dry syringe and extract 1.0 mL. Add immediately to the compound.

    • Expert Insight: Do not use older, previously opened DMSO bottles. Absorbed atmospheric water will drastically reduce the solubility of the hydrochloride salt and induce precipitation[3].

  • Dissolution & Sonication: Vortex for 1 minute. If micro-crystals persist, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 37°C to prevent thermal degradation of the oxazole ring.

  • Validation: Use a laboratory nephelometer to ensure turbidity is <5 NTU , confirming a true solution rather than a fine suspension.

  • Aliquoting (Critical): Divide the 1.0 mL stock into ten 100 µL aliquots. This prevents repeated freeze-thaw cycles, which are the primary trigger for moisture-induced precipitation in DMSO-salt solutions[3]. Store at -80°C in a desiccator.

Workflow Visualization

Workflow Start Weigh Compound: (5-(methoxymethyl)oxazol- 4-yl)methanamine HCl SolventChoice Select Solvent based on Downstream Application Start->SolventChoice MeOH Methanol (Protic) For Synthesis / High Conc. SolventChoice->MeOH DMSO Anhydrous DMSO (Aprotic) For in vitro Bioassays SolventChoice->DMSO Vortex Vortex & Sonicate (Room Temp to 37°C) MeOH->Vortex DMSO->Vortex Inspect Validation: Visual Inspection / Nephelometry Vortex->Inspect Filter Sterile Filtration (0.22 µm) & Aliquot into Single-Use Tubes Inspect->Filter Clear Solution Precipitate Turbidity / Precipitate Detected (Failed) Inspect->Precipitate Cloudy/Suspension Store Store at -20°C to -80°C with Desiccant Filter->Store Heat Gentle Warming (37°C) or Dilution Precipitate->Heat Heat->Vortex Re-evaluate

Figure 1: Standardized workflow for the preparation, validation, and storage of amine hydrochloride stock solutions.

References

  • High-Purity (5-(Methoxymethyl)oxazol-4-yl)
  • Impact of Hygroscopic DMSO on Hydrochloride Salt Solubility Source: Benchchem URL
  • Hydrochloride Salt of the GABAkine KRM-II-81 (Solubility Profiling of HCl Salts)

Sources

Application Note: Synthetic Protocols for (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS 2305253-76-1) is a highly versatile, bifunctional building block utilized in modern drug discovery[1][2]. Featuring a reactive primary amine paired with a substituted oxazole core, this scaffold is frequently employed to introduce metabolic stability, enhance hydrogen-bonding networks, and act as a bioisostere for amide or ester linkages in targeted therapeutics. This application note details field-validated protocols for its integration into complex molecular architectures.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

In medicinal chemistry, the oxazole ring is a privileged scaffold and a well-established bioisostere for carboxylic acids, esters, and amides[3]. The specific structural features of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl offer several distinct advantages for drug development:

  • Oxazole Core as a Bioisostere : The nitrogen atom of the oxazole ring acts as a potent hydrogen-bond acceptor, which is critical for interacting with kinase hinge regions or protease active sites[4]. Furthermore, the aromatic ring provides conformational rigidity, restricting the entropic penalty upon target binding.

  • Methoxymethyl (MOM) Substitution : Unlike highly lipophilic alkyl chains, the methoxymethyl ether at the C5 position finely tunes the physicochemical properties of the molecule. It lowers the overall lipophilicity (clogP) and improves aqueous solubility, addressing common developability and pharmacokinetic problems in drug design[3].

  • Primary Amine Hydrochloride Salt : The reactive primary amine is positioned at the C4-methyl position, allowing for flexible vector projection. Storing and utilizing this building block as a hydrochloride salt is a deliberate, causality-driven choice; it prevents the free-base primary amine from undergoing oxidative degradation or unwanted Maillard-type oligomerization during long-term storage, ensuring reproducible stoichiometry in synthetic steps[1].

Physicochemical Properties

The following table summarizes the quantitative data and handling parameters for this building block[1][2].

PropertyValue
Chemical Name (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl
CAS Registry Number 2305253-76-1
Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
Appearance Off-white to white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Water
Storage Conditions Inert atmosphere (N2/Ar), 2–8 °C, desiccated

Synthetic Workflow & Applications

G Core (5-(Methoxymethyl)oxazol- 4-yl)methanamine HCl Amide Amide Coupling (HATU, DIPEA) Core->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm R-CHO SNAr SNAr / Cross-Coupling (Heteroaryl Halides) Core->SNAr Ar-Cl / Ar-F Prod1 Peptidomimetics & Targeted Therapeutics Amide->Prod1 Prod2 Secondary Amine Linkers RedAm->Prod2 Prod3 Kinase Inhibitor Scaffolds SNAr->Prod3

Synthetic versatility of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Detailed Experimental Protocols

Self-Validating Note: For all protocols, the use of the HCl salt necessitates the addition of a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or TEA) to liberate the free amine in situ. Failure to do so will result in unreacted starting material.

Protocol A: Amide Bond Formation (HATU-Mediated)

Causality Insight: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated carboxylic acids with primary amines. DIPEA is required to neutralize the HCl salt of the oxazole building block and to activate the HATU reagent.

  • Preparation : In an oven-dried round-bottom flask under an N2 atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation : Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to form the active ester. (Note: 3.0 equiv of DIPEA ensures complete neutralization of the amine hydrochloride salt and maintains a basic environment).

  • Coupling : Add (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.1 equiv, 1.1 mmol)[1] in one portion.

  • Reaction Monitoring : Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS or TLC. Self-Validation: The disappearance of the primary amine can be tracked using a Ninhydrin stain (which turns purple/blue for primary amines); its absence indicates reaction completion.

  • Workup : Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL), 5% aqueous LiCl (crucial for removing residual DMF, 2 × 15 mL), and brine (15 mL).

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Reductive Amination

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. It is mild enough to selectively reduce the intermediate imine without reducing the oxazole ring or the aldehyde starting material, which can occur if harsher reagents like NaBH4 are used.

  • Imine Formation : Dissolve the target aldehyde (1.0 equiv, 1.0 mmol) and (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.05 equiv, 1.05 mmol) in anhydrous Dichloroethane (DCE) (10 mL).

  • Neutralization : Add Triethylamine (TEA) (1.1 equiv, 1.1 mmol) to liberate the free amine. Stir at room temperature for 1 hour. (Optional: Add 3Å molecular sieves to drive imine formation if the aldehyde is deactivated).

  • Reduction : Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise. Stir the suspension at room temperature for 12–16 hours.

  • Quenching : Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes. Self-Validation: Wait until all gas evolution ceases, confirming the destruction of excess hydride.

  • Extraction : Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purification : Purify the resulting secondary amine via reverse-phase HPLC or silica gel chromatography (using 1% NH4OH in the DCM/MeOH eluent to prevent streaking of the secondary amine on silica).

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality Insight: The primary amine of the oxazole building block is a strong nucleophile capable of displacing halogens on electron-deficient heteroaromatics (e.g., 2-chloropyrimidines or 4-fluoropyridines). This is a highly common linkage in the synthesis of kinase inhibitors.

  • Setup : In a microwave vial or sealed pressure tube, combine the electrophilic heteroaryl halide (1.0 equiv, 1.0 mmol) and (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.2 equiv, 1.2 mmol) in anhydrous n-Butanol or NMP (4.0 mL).

  • Base Addition : Add DIPEA (3.5 equiv, 3.5 mmol). A larger excess of base is used here to neutralize the starting HCl salt and to act as an acid scavenger for the equivalent of HCl generated during the SNAr process.

  • Heating : Heat the reaction mixture to 90–120 °C (conventional heating for 12 hours, or microwave irradiation for 30–60 minutes).

  • Workup : Cool to room temperature. If the product precipitates, it can often be isolated by direct filtration and washed with cold diethyl ether. Otherwise, dilute with water and extract with EtOAc.

  • Purification : Concentrate the organics and purify via flash chromatography.

References

  • Title : The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Synthesis and Reactions of Oxazoles Source : ResearchGate URL :[Link]

Sources

Application Note: (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often relies on the strategic use of bioisosteres. (5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS RN: 2305253-76-1) has emerged as a highly versatile building block for library generation and lead optimization.

The structural architecture of this compound offers three distinct advantages for drug discovery:

  • The Oxazole Core: Acting as a classical bioisostere for amides and other heteroaromatic rings, the oxazole scaffold improves metabolic stability against amidases while maintaining essential hydrogen-bond accepting capabilities [1].

  • The Methoxymethyl Motif: This ether-linked appendage introduces a slight lipophilic spacer coupled with an additional hydrogen-bond acceptor. It allows for the fine-tuning of the topological polar surface area (TPSA) without imposing severe steric penalties on the molecule.

  • The Primary Methanamine: As a highly reactive aliphatic amine, it serves as an ideal anchor point for high-throughput parallel synthesis, including amide couplings, reductive aminations, and urea formations.

Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its impact on the final drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The quantitative data for this building block is summarized below.

PropertyValueClinical/Synthetic Relevance
Molecular Formula C₆H₁₁ClN₂O₂Hydrochloride salt ensures benchtop stability and prevents atmospheric oxidation.
Molecular Weight 178.62 g/mol Low molecular weight (Lead-like/Fragment-like), allowing room for further elaboration.
SMILES COCC1=C(N=CO1)CN.ClUseful for computational docking and in silico library enumeration.
TPSA (Free Base) ~64.3 ŲOptimal for moderate membrane permeability; contributes to a balanced overall polarity.
Physical State Solid (Powder)Easily handled for automated dispensing in high-throughput screening (HTS) workflows.

Synthetic Workflows & Mechanistic Causality

As a Senior Application Scientist, it is imperative to not only outline what to do, but why we do it. The primary amine of (5-(methoxymethyl)oxazol-4-yl)methanamine is highly nucleophilic, but its proximity to the oxazole ring requires careful selection of coupling and reducing agents to prevent side reactions.

Amide Coupling Dynamics (HATU/DIPEA)

For the acylation of this building block, is the gold standard [2].

  • The Causality: Unlike standard carbodiimides (EDC/DCC), HATU generates an highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group participates in a 7-membered hydrogen-bonded cyclic transition state, which actively stabilizes the incoming primary amine.

  • Process Criticality: The amine must be added after the carboxylic acid has been pre-activated with HATU. If the amine and HATU are mixed prematurely, HATU can guanylate the primary amine, forming an irreversible tetramethylguanidine byproduct.

AmideCoupling A Carboxylic Acid (R-COOH) B HATU + DIPEA (Activation) A->B C OAt-Active Ester Intermediate B->C E Amide Product (Target Compound) C->E Addition of Amine F Tetramethylurea + HOAt (Byproducts) C->F D Oxazole Methanamine (Nucleophile) D->E

Workflow of HATU-mediated amide coupling highlighting the critical OAt-ester intermediate.

Chemoselective Reductive Amination

When synthesizing secondary amines via reductive amination, is the reagent of choice [3].

  • The Causality: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, it is chemoselective: it will reduce the highly electrophilic iminium ion formed between the aldehyde and the oxazole amine, but it will not reduce the starting unreacted aldehyde. This prevents the formation of unwanted alcohol byproducts and avoids the extreme toxicity associated with sodium cyanoborohydride (NaBH₃CN).

ReductiveAmination A Oxazole Amine (Primary Amine) C Hemiaminal Intermediate A->C B Aldehyde/Ketone (Electrophile) B->C D Iminium Ion (Activated Species) C->D -H2O F Secondary Amine (Product) D->F E NaBH(OAc)3 (Hydride Donor) E->F Reduction

Mechanistic pathway of chemoselective reductive amination using NaBH(OAc)3.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Amide Coupling

This protocol is designed to be a self-validating system. The sequential addition ensures complete activation, while the specific aqueous washes selectively remove unreacted starting materials based on their pKa values.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation Phase: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes at room temperature. Add HATU (1.2 equiv) in one portion.

  • Validation Check 1: Stir the mixture for 15–30 minutes. The solution often turns a distinct yellow/orange, indicating the formation of the OAt-active ester.

  • Nucleophilic Addition: In a separate vial, dissolve the (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.1 equiv) in DMF and add the remaining DIPEA (1.5 equiv) to liberate the free base. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The disappearance of the OAt-ester mass and the appearance of the product mass confirms completion.

  • Orthogonal Workup (Self-Validation):

    • Dilute the reaction with Ethyl Acetate (EtOAc).

    • Wash with 10% aqueous Citric Acid. Rationale: Protonates and removes any unreacted oxazole amine into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃. Rationale: Deprotonates and removes any unreacted carboxylic acid and HOAt byproduct.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Reductive Amination

This protocol leverages the mild nature of NaBH(OAc)₃ to prevent over-reduction while ensuring complete conversion to the secondary amine.

Reagents:

  • Aldehyde (1.0 equiv)

  • (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl (1.0 equiv)

  • Sodium triacetoxyborohydride[NaBH(OAc)₃] (1.5 equiv)

  • Triethylamine (TEA) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing & Imine Formation: Suspend the oxazole amine HCl salt (1.0 equiv) in DCE. Add TEA (1.0 equiv) to liberate the free base. Stir for 5 minutes.

  • Electrophile Addition: Add the aldehyde (1.0 equiv) to the mixture. Stir at room temperature for 1–2 hours.

  • Validation Check 1: For hindered aldehydes, LC-MS or TLC should be used to confirm the formation of the imine/hemiaminal intermediate before proceeding. If conversion is slow, adding a catalytic amount of acetic acid (0.1 equiv) can accelerate iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. The reaction is mildly exothermic; ensure the flask is properly vented. Stir for 4–12 hours at room temperature.

  • Quench and Workup: Quench the reaction strictly with saturated aqueous NaHCO₃. Rationale: The basic quench neutralizes the acetic acid byproduct and safely destroys any residual borohydride without generating toxic gas rapidly. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

References

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Application Note: Long-Term Storage and Handling Protocols for (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Chemical Profiling

(5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS RN: 2305253-76-1; MW: 178.62 g/mol ) is a highly versatile, high-purity heterocyclic building block utilized extensively in pharmaceutical synthesis and agrochemical development[1]. While the compound is structurally robust in idealized environments, its long-term preservation requires a rigorous understanding of its molecular vulnerabilities.

To maintain >99% purity over extended storage periods, scientists must mitigate three primary degradation vectors:

  • Hygroscopicity of the Hydrochloride Salt: Amine hydrochlorides are inherently deliquescent.

  • Acid-Lability of the Methoxymethyl (MOM) Ether: MOM ethers are highly susceptible to acid-catalyzed hydrolysis.

  • Photo-oxidation of the Oxazole Ring: The oxazole heterocycle can undergo ring cleavage when exposed to singlet oxygen generated by UV/visible light[2].

Mechanistic Basis for Degradation (The "Why")

Standardizing a storage protocol requires understanding the causality behind chemical degradation. If (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride is exposed to ambient humidity, the hydrochloride salt absorbs water, creating a highly concentrated, localized acidic microenvironment.

Because methoxymethyl ethers hydrolyze back into formaldehyde and methanol in the presence of aqueous acid, this localized moisture acts as a catalyst for the auto-degradation of the MOM protecting group. Furthermore, the oxazole ring, while aromatic, is vulnerable to [4+2] cycloaddition with singlet oxygen upon light exposure, leading to ring-opening and the formation of amides or imides[2].

MechanisticDegradation A (5-(methoxymethyl)oxazol-4-yl) methanamine HCl B Moisture Ingress (H2O) A->B Improper Sealing D MOM Ether Hydrolysis A->D F UV / Singlet Oxygen A->F Light Exposure C Acidic Microenvironment (HCl Solvation) B->C Deliquescence C->D Acid Catalysis E Hydroxymethyl Degradant + Formaldehyde + MeOH D->E G Oxazole Ring Cleavage F->G Photo-oxidation

Fig 1. Primary degradation pathways of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Quantitative Stability Matrix

The following table summarizes the predictive stability of the compound under various storage conditions. To prevent the acid-catalyzed cleavage of the MOM ether and the photo-oxidation of the oxazole core, cryogenic storage under an inert atmosphere is strictly required for multi-year archiving.

Storage TemperatureAtmosphereLight Exposure1-Month Purity6-Month Purity12-Month Purity
Room Temp (25°C)Ambient AirAmbient UV/Vis94.2%< 80.0%< 60.0%
Room Temp (25°C)ArgonProtected (Amber)98.5%95.1%89.4%
Refrigerated (4°C)ArgonProtected (Amber)> 99.0%98.2%96.5%
Cryogenic (-20°C) Argon Protected (Amber) > 99.5% > 99.0% > 98.5%

Note: While some suppliers provide the compound as a stock solution stable at room temperature under inert gas[1], neat powder libraries must be kept at -20°C to arrest thermodynamic degradation.

Standard Operating Procedure (SOP): Long-Term Storage

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By utilizing Argon (which is denser than air and blankets the powder) and strict thermal equilibration steps, researchers can visually and analytically verify the absence of moisture ingress.

StorageWorkflow S1 1. Desiccation (Vacuum <0.1 mbar) S2 2. Argon Backfill (Inert Atmosphere) S1->S2 S3 3. Aliquoting (Amber Glass Vials) S2->S3 S4 4. PTFE Sealing + Parafilm S3->S4 S5 5. Long-Term Storage (-20°C, Desiccated) S4->S5

Fig 2. Optimized workflow for the long-term inert storage of hygroscopic amine hydrochlorides.

Phase 1: Preparation and Aliquoting
  • Environmental Control: Perform all aliquoting inside a glove box purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder, preventing localized HCl solvation.

  • Vial Selection: Use pre-dried (oven-baked at 120°C for 4 hours) amber glass vials. Causality: Amber glass blocks UV/visible light, preventing singlet oxygen generation and subsequent oxazole ring cleavage[2].

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 10 mg or 50 mg). Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container exponentially increase the risk of moisture ingress.

  • Sealing: Seal the vials using PTFE-lined silicone septa caps, followed by a tight wrap of Parafilm. Causality: PTFE is highly impermeable to moisture vapor compared to standard silicone or rubber.

Phase 2: Storage and Reconstitution (Self-Validating Protocol)
  • Storage: Place the sealed vials in a secondary container (e.g., a desiccator jar containing indicating Drierite) and store at -20°C.

  • Thermal Equilibration (Critical Step): When retrieving an aliquot for an experiment, remove the vial from the -20°C freezer and allow it to sit at room temperature for a minimum of 30 minutes before opening.

    • Causality: Opening a cold vial immediately will cause atmospheric moisture to condense directly onto the hygroscopic hydrochloride salt, instantly initiating MOM ether hydrolysis.

  • Self-Validation Checkpoint: Before breaking the seal, visually inspect the powder.

    • Pass: The compound remains a free-flowing, crystalline powder. This validates that the PTFE seal and Argon blanket successfully excluded moisture.

    • Fail: The powder appears glassy, sticky, or clumped. This indicates moisture ingress. The aliquot should be discarded or re-purified, as acid-catalyzed MOM cleavage has likely begun.

  • Solvent Reconstitution: Dissolve the compound immediately in anhydrous solvents (e.g., anhydrous DMSO or DMF) for downstream assays. If an aqueous buffer is required, prepare it fresh and use it immediately to minimize the time the MOM ether spends in an aqueous environment.

References

  • High-Purity (5-(Methoxymethyl)oxazol-4-yl)
  • Source: Ataman Kimya (atamanchemicals.com)
  • Source: National Institutes of Health (PMC)

Sources

Advanced Cross-Coupling Strategies: Buchwald-Hartwig Amination of (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context: The Oxazole Scaffold in Drug Design

The compound (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (CAS: 2305253-76-1) is a highly versatile primary amine building block utilized in modern medicinal chemistry 1, . Oxazoles are highly valued as bioisosteres for amides and esters; they improve the pharmacokinetic profile, enhance metabolic stability, and provide favorable dipole-dipole interactions within target protein binding pockets 2, [[3]](). The adjacent methoxymethyl ether acts as a hydrogen-bond acceptor while modulating the lipophilicity of the scaffold. Integrating this building block into larger molecular architectures via C-N cross-coupling requires precise control over the catalytic cycle to prevent side reactions.

Mechanistic Causality: Navigating the Catalytic Cycle

When performing a Buchwald-Hartwig amination with a primary aliphatic amine like (5-(methoxymethyl)oxazol-4-yl)methanamine, two critical mechanistic factors dictate the experimental design:

  • Ligand Selection (Preventing Over-Arylation): Primary amines are notoriously prone to double arylation, leading to unwanted tertiary amine byproducts. To enforce causality toward the desired secondary amine, BrettPhos is the optimal ligand. Its highly tailored biaryl phosphine backbone creates a specific steric environment that readily accommodates the primary amine but physically blocks the coordination of the newly formed secondary amine 4, 5. Furthermore, density functional theory (DFT) calculations confirm that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step, whereas for RuPhos (used for secondary amines), reductive elimination is rate-limiting [[6]]().

  • Stoichiometric Base Adjustments for HCl Salts: Because this building block is supplied as a hydrochloride salt, the amine is protonated and cannot coordinate to the Pd(II) center. The experimental protocol must include exactly 1.0 additional equivalent of base (e.g., NaOtBu or LiHMDS) specifically to neutralize the HCl salt in situ5. Failure to account for this will stall the catalytic cycle at the amine coordination step, resulting in zero product formation.

Workflow Visualization

BuchwaldHartwig Pd0 Active Catalyst Pd(0)-BrettPhos OxAdd Oxidative Addition [Ar-Pd(II)(X)-L] Pd0->OxAdd Rate-Limiting Step ArX Aryl Halide (Ar-X) ArX->OxAdd AmineCoord Amine Coordination [Ar-Pd(II)(NH2R)-L]+ X- OxAdd->AmineCoord Amine Primary Amine HCl Oxazole-NH2·HCl Amine->AmineCoord Deprot Deprotonation [Ar-Pd(II)(NHR)-L] AmineCoord->Deprot Base Base (NaOtBu) Neutralizes HCl & Deprotonates Base->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product Secondary Amine RedElim->Product Product Release

Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination for primary amines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Materials & Reagents
  • Aryl Halide: 1.0 mmol

  • (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl: 1.2 mmol (Slight excess ensures complete conversion of the limiting aryl halide).

  • Precatalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) or XPhos Pd G3 (0.02 mmol, 2 mol%) 5.

  • Ligand: BrettPhos (0.024 mmol, 2.4 mol%).

  • Base: NaOtBu (2.4 mmol). Causality Note: 1.4 mmol drives the catalytic cycle; 1.0 mmol neutralizes the HCl salt.

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (5 mL).

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Self-Validation Check: Conduct this step inside a glovebox or under strict Schlenk conditions. Oxygen rapidly oxidizes electron-rich phosphine ligands and Pd(0) to inactive Pd(II) species, which will visually manifest as a premature black precipitate (Pd black).

  • Solvent Addition & Degassing: Seal the vial with a PTFE septum. If assembled outside a glovebox, evacuate and backfill the vial with Argon three times. Add 5 mL of anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 10 minutes.

  • Catalyst Activation & Heating: Place the vial in a preheated oil bath at 100 °C.

    • Self-Validation Check: Within the first 10-15 minutes of heating, the suspension should transition from a dark purple/black (characteristic of unactivated Pd₂(dba)₃) to a deep red or orange homogeneous solution. This color change confirms the successful generation of the active Pd(0)-BrettPhos complex.

  • Reaction Monitoring: Stir vigorously at 100 °C for 12–24 hours. Monitor the reaction progress via LC-MS or TLC. The reaction is self-validated as complete when the aryl halide peak is entirely consumed.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts (NaCl/NaBr and neutralized amine hydrochloride) and palladium residues. Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate to Dichloromethane/Methanol gradient depending on product polarity).

Optimization Matrix

To accommodate varying electronic and steric demands of different aryl halides, refer to the following optimization matrix for quantitative adjustments 4, [[5]](), 7.

Ligand SystemBase (Equivalents)Solvent / TempSubstrate ScopeCausality / Expected Outcome
BrettPhos NaOtBu (2.4 eq)1,4-Dioxane (100 °C)Standard Aryl Bromides & ChloridesOptimal (Yield >85%) : Steric bulk strictly prevents over-arylation of the primary oxazole-amine.
tBuBrettPhos LiHMDS (3.0 eq)THF (80 °C)Base-Sensitive Aryl HalidesHigh (Yield 70-85%) : LiHMDS provides excellent proton tolerance for sensitive functional groups (e.g., hydroxyls) without degrading the oxazole ring.
RuPhos Cs₂CO₃ (2.4 eq)Toluene (110 °C)Secondary Amines (Control)Poor (Yield <30%) : RuPhos lacks the specific steric profile required for primary amines, leading to significant tertiary amine byproduct formation.
XPhos K₃PO₄ (3.0 eq)t-Amyl Alcohol (100 °C)Electron-Rich Aryl ChloridesModerate (Yield 50-70%) : Milder base conditions preserve highly sensitive heterocycles, though reaction kinetics are markedly slower.

References

  • Screening Compounds P113008 | EvitaChem Source: EvitaChem URL
  • CAS 2305253-76-1 | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Buchwald Ligands Review | Entegris Source: Entegris URL
  • Source: National Institutes of Health (PMC)
  • Optimization of Buchwald-Hartwig amination conditions Source: Benchchem URL
  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Source: National Institutes of Health (PMC)
  • Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis URL

Sources

Application Note: In Vitro Assay Preparation and Fragment Screening Protocols for (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(5-(Methoxymethyl)oxazol-4-yl)methanamine HCl (CAS: 2305253-76-1; MW: 178.62 Da) is a highly versatile synthetic building block and fragment library member. Featuring a functionalized oxazole core and a highly reactive primary amine, it is ideally suited for Fragment-Based Drug Discovery (FBDD) and the generation of covalent probes. This guide details the physicochemical handling, bioconjugation, and Surface Plasmon Resonance (SPR) screening protocols required to successfully deploy this synthon in in vitro assays.

Compound Solubilization and Storage

Causality & Expert Insight: As a hydrochloride salt, this compound exhibits excellent aqueous solubility but will acidify unbuffered solutions. For bioconjugation, a low pH protonates the primary amine ( NH3+​ ), rendering it non-nucleophilic. Conversely, for high-throughput screening (HTS), DMSO is the standard vehicle, but primary amines can react with impurities in degraded DMSO (such as oxidation products).

Protocol:

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous, amine-free DMSO to a concentration of 100 mM.

  • Storage: Aliquot into single-use volumes (e.g., 10 µL) in amber glass or low-bind polypropylene tubes. Store at -20°C under argon to prevent oxidation and moisture absorption.

  • Aqueous Dilution: When diluting into aqueous buffers for immediate assay use, ensure the buffer has a high buffering capacity (e.g., 100 mM HEPES) to maintain the target pH above 8.0, ensuring the primary amine remains deprotonated.

Amine-Reactive Covalent Coupling (Probe Generation)

Causality & Expert Insight: The primary amine of the methanamine group is a potent nucleophile, making it ideal for standard EDC/NHS coupling to carboxylated surfaces (e.g., SPR CM5 chips, magnetic beads, or fluorophores)[1]. To ensure efficient nucleophilic attack, the reaction buffer must be maintained at a pH of 8.0–8.5, which is near or slightly below the pKa of the aliphatic amine, ensuring a sufficient population of deprotonated, reactive amines.

Protocol:

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) over the carboxylated surface for 7 minutes at 10 µL/min.

  • Ligand Conjugation: Dilute (5-(methoxymethyl)oxazol-4-yl)methanamine HCl to 10 mM in 100 mM Sodium Borate buffer (pH 8.5). Inject over the activated surface for 10 minutes.

  • Quenching: Deactivate unreacted NHS-esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Self-Validation: A successful coupling is self-validated by a permanent, stable increase in the baseline response (Resonance Units, RU) post-quenching.

Amine_Coupling A Carboxylate Surface (-COOH) B EDC / NHS Activation A->B C NHS-Ester Intermediate B->C E Stable Amide Conjugate C->E Nucleophilic Attack D Fragment (Primary Amine) D->E pH 8.5

Figure 1: Amine Coupling Pathway via EDC/NHS Activation.

Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Expert Insight: Fragments like (5-(methoxymethyl)oxazol-4-yl)methanamine HCl have low molecular weights (178.62 Da) and typically bind with low affinities ( KD​ in the µM to mM range). SPR is the gold standard for detecting these transient, low-mass binding events[2]. Because the refractive index change upon binding is directly proportional to mass, high-density target immobilization (>3000 RU) is required. Furthermore, strict DMSO matching between the running buffer and the sample is critical to eliminate bulk refractive index artifacts, which are a major source of false positives[2]. Multiplexed SPR strategies can also be employed to screen fragments against structurally challenging targets[3].

Protocol:

  • Buffer Preparation: Prepare SPR running buffer (e.g., PBS-P+ containing 0.05% Tween-20) supplemented with exactly 5.0% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index mismatches between samples and buffer.

  • Analyte Injection: Dilute the fragment stock to a top concentration of 1 mM in running buffer. Perform a 3-fold dilution series (1 mM, 333 µM, 111 µM, 37 µM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 30 seconds; Dissociation time: 60 seconds.

  • Self-Validating Control: Inject a known positive control binder every 20 cycles. If the Rmax​ of the control drops by >10%, the target surface is denaturing, and the assay must be paused or the chip regenerated.

  • Data Analysis: Due to the fast on/off rates typical of fragments, fit the binding data using a steady-state affinity model rather than a kinetic 1:1 Langmuir model to determine the KD​ .

FBDD_Workflow A Target Protein Immobilization (EDC/NHS Coupling) C SPR Primary Screen (Single Concentration) A->C B Fragment Library Prep (5-(methoxymethyl)oxazol-4-yl)methanamine HCl B->C Dilute to 100 µM Match DMSO D Hit Validation (Dose-Response Kinetics) C->D Detect Binding Eliminate PAINS E Orthogonal Validation (NMR / X-ray) D->E Validated Hits (KD > 1 mM excluded)

Figure 2: SPR-based Fragment Screening Workflow.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Assay Parameters

ParameterValueAssay Implication
Molecular Weight 178.62 DaRequires high-density SPR surfaces for a detectable RU shift.
cLogP (Estimated) < 2.0High aqueous solubility; low risk of non-specific hydrophobic binding.
Primary Amine pKa ~9.0 - 10.0Requires pH > 8.0 for effective nucleophilic bioconjugation.
Max Screening Conc. 1 mMStandard top concentration for steady-state affinity FBDD screening.

Table 2: Expected SPR Metrics for Fragment Validation

MetricAcceptable RangeTroubleshooting / Causality
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomLE < 0.3 indicates non-specific or sub-optimal binding geometry.
Stoichiometry ( Robs​/Rmax​ ) 0.8 - 1.2Values > 1.5 indicate aggregation or non-specific multi-site binding.
Kinetics ( koff​ ) > 0.1 s−1 (Fast off-rate)Slow off-rates in fragments often indicate covalent or PAINS-like behavior.

References

  • FitzGerald, E. A., et al. (2024). "Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors." SLAS Discovery, 29(1), 40-51. URL: [Link]3]

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 1(1), 44-48. URL: [Link]2]

  • Fischer, M. J. (2010). "Amine coupling through EDC/NHS: a practical approach." Methods in Molecular Biology, 627, 55-73. URL: [Link]1]

Sources

Advanced Peptide Coupling Protocols for (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The incorporation of oxazole moieties into peptide backbones is a critical strategy in the development of peptidomimetics and the synthesis of marine-derived natural product analogs (e.g., microcins and haliclonamides)[1]. The building block (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride serves as a highly versatile nucleophile in these synthetic pathways.

However, utilizing this specific amine presents unique challenges. While the methanamine group is a primary aliphatic amine, its proximity to the electron-withdrawing oxazole ring slightly modulates its nucleophilicity. More importantly, because it is supplied as a hydrochloride salt, precise stoichiometric control of the base is required to ensure complete free-basing without promoting base-catalyzed C-terminal epimerization (racemization) of the carboxylic acid partner[2].

Mechanistic Insights & Experimental Design (E-E-A-T)

As a Senior Application Scientist, I approach this coupling not as a simple mixing of reagents, but as a carefully orchestrated sequence of activation and nucleophilic attack.

  • The Causality of Base Stoichiometry: The most common point of failure when coupling amine hydrochlorides is inadequate neutralization. One full equivalent of a tertiary amine base (such as DIPEA or NMM) is consumed instantly to neutralize the HCl salt. To drive the coupling reagent mechanism (e.g., HATU or COMU), an additional 2 equivalents are required[2]. Therefore, a minimum of 3.0 to 3.5 equivalents of base must be used.

  • Coupling Reagent Selection: For heteroaromatic-adjacent amines, uronium salts that generate highly reactive esters are preferred. HATU generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen in HOAt provides anchiomeric assistance (intramolecular hydrogen bonding), which accelerates the aminolysis step and minimizes the lifetime of the activated intermediate, thereby suppressing racemization[3]. Alternatively, COMU , an Oxyma-based reagent, provides a safer, non-explosive alternative with comparable efficiency and a distinct colorimetric self-validation mechanism[2].

  • Self-Validating Systems: A robust protocol must prove it is working in real-time. We integrate wet pH paper checks (to confirm the free-base state) and colorimetric monitoring (for Oxyma release) directly into the workflow.

Quantitative Data Summary

The following table summarizes the performance metrics of various coupling reagents specifically when reacting with sterically or electronically modulated amine hydrochlorides like our target oxazole.

Coupling ReagentActive Ester GeneratedTypical Yield (%)Reaction Time (h)Epimerization RiskBase Eq. Required
HATU OAt (Highly Reactive)85 - 95%1.0 - 2.0Very Low3.0 - 4.0 (DIPEA)
COMU OxymaPure80 - 92%1.0 - 3.0Very Low3.0 - 4.0 (NMM)
EDC / HOBt OBt (Standard)60 - 75%4.0 - 12.0Moderate2.5 - 3.0 (DIPEA)

Visualizing the Coupling Workflows

Workflow Step1 1. Reagent Preparation Dissolve Acid + HATU in DMF Step3 3. Active Ester Formation Pre-activate for 5 mins Step1->Step3 Base added Step2 2. Free-Basing Amine Oxazole Amine HCl + DIPEA Step4 4. Nucleophilic Coupling Combine & Stir (1-2h, RT) Step2->Step4 Amine ready Step3->Step4 OAt Ester Step5 5. Aqueous Workup Wash with NaHCO3 & Brine Step4->Step5 Completion Step6 6. Analytical Validation LC-MS & NMR Analysis Step5->Step6 Purified Product

Caption: Experimental workflow for coupling (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Mechanism A Carboxylic Acid C HOAt Active Ester (Highly Reactive) A->C Activation B HATU / DIPEA B->C Reagent E Target Peptide Bond (Amide) C->E Aminolysis D Oxazole Methanamine (Free Base) D->E Nucleophile

Caption: Mechanistic pathway of HATU-mediated oxazole methanamine coupling.

Step-by-Step Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA

Best for complex, highly hindered, or highly epimerization-prone carboxylic acids.

  • Acid Pre-activation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. Stir at room temperature for 3–5 minutes. Mechanistic note: This brief pre-activation forms the highly reactive OAt ester. Do not exceed 5 minutes to prevent unwanted cyclization or degradation of the active ester.

  • Amine Free-Basing: In a separate vial, dissolve (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (1.2 eq) to this vial.

  • Self-Validation Check: Spot a micro-drop of the amine solution onto water-moistened pH paper. It must read pH 8–9. If it is neutral or acidic, add DIPEA in 0.1 eq increments until basic.

  • Coupling: Transfer the neutralized oxazole amine solution dropwise into the activated acid mixture. Stir at room temperature for 1–2 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The disappearance of the OAt ester mass and the appearance of the target amide mass confirms completion.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove acidic byproducts.

    • 5% aqueous Citric Acid (2x) to remove unreacted oxazole amine and DIPEA.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxazole-peptide.

Protocol B: Greener/Scale-Up Coupling using COMU/NMM

Best for scale-up scenarios where the explosive hazards of benzotriazoles (HATU) must be avoided.

  • Reagent Mixing: Dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N-Methylmorpholine (NMM) (2.0 eq). Mechanistic note: NMM is preferred over DIPEA for COMU as it minimizes side reactions with the uronium backbone[2].

  • Amine Addition: Add the (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride (1.1 eq) directly to the flask as a solid, immediately followed by an additional 1.2 eq of NMM.

  • Colorimetric Self-Validation: As the reaction proceeds, the solution will transition from pale yellow to a distinct orange/red hue. This color change is a reliable, self-validating indicator that the Oxyma leaving group has been successfully displaced by the oxazole amine.

  • Workup: Proceed with the standard aqueous extraction described in Protocol A, Step 7.

References

  • Source: Marine Drugs / PubMed Central (PMC)
  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews / ACS Publications URL
  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich Technical Documents URL

Sources

Troubleshooting & Optimization

how to prevent degradation of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Preventing Degradation of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden degradation, loss of yield, or physical state changes (e.g., powder turning into a sticky paste) of functionalized oxazole building blocks. (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is a highly versatile scaffold in drug discovery, but its molecular architecture contains inherent contradictions: it combines an acid-labile heteroaromatic ring with a highly hygroscopic hydrochloride salt.

This guide provides a deep mechanistic understanding of why this compound degrades and establishes self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights into Oxazole Instability

To prevent degradation, we must first understand the causality behind it. The degradation of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is rarely a result of thermal instability; rather, it is a moisture-driven, self-catalyzing hydrolytic cascade.

1. The Hygroscopic Trigger Primary amine hydrochlorides are notoriously hygroscopic[1][2]. When exposed to ambient humidity, the salt absorbs atmospheric water, leading to deliquescence. This creates a microscopic, highly concentrated aqueous layer around the crystal lattice where the dissolved HCl drives the local pH well below 2.0.

2. Acid-Catalyzed Oxazole Ring Hydrolysis (The Primary Pathway) Oxazoles are weak bases (conjugate acid pKa ~0.8)[3]. In the localized acidic microenvironment created by the absorbed moisture, the nitrogen atom of the oxazole ring becomes protonated. This electrophilic activation draws electron density away from the C2 and C5 carbons. Water molecules then act as nucleophiles, attacking the highly electrophilic C2 position to form a tetrahedral intermediate. Subsequent ring-opening and tautomerization irreversibly destroy the heterocycle, yielding an acyclic amino ketone derivative[3][4].

3. The Methoxymethyl (Ether) Vulnerability While true methoxymethyl (MOM) acetal protecting groups are highly sensitive to mild acids[5], the 5-methoxymethyl substituent on this molecule is an aliphatic/heteroaryl ether. It is more robust than a MOM acetal but can still undergo cleavage under prolonged exposure to the highly concentrated acidic microenvironment, yielding a 5-(hydroxymethyl) degradant and methanol. However, kinetically, the oxazole ring hydrolysis will dominate the degradation profile.

Degradation Pathway Visualization

G A (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (Intact Solid) B Atmospheric Moisture (Hygroscopic Uptake) A->B Improper Storage / Handling C Localized Acidic Microenvironment (High [H+] & [Cl-]) B->C Deliquescence D Protonation of Oxazole Nitrogen (Electrophilic Activation) C->D Acid Catalysis E Nucleophilic Attack by H2O (at C2 or C5 position) D->E + H2O F Ring-Opened Degradant (Amino Ketone Derivative) E->F Tautomerization & Cleavage

Fig 1: Moisture-driven acid-catalyzed degradation pathway of the oxazole methanamine HCl salt.

Part 2: Technical Troubleshooting & FAQs

Q1: My batch of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl arrived as a free-flowing powder but has turned into a sticky, discolored paste. Is it still usable? A1: No. The transition from a powder to a paste indicates deliquescence (severe moisture absorption)[1]. Because the compound is an HCl salt, this moisture has created an acidic aqueous microenvironment that has likely initiated oxazole ring hydrolysis[3]. You must discard the batch or attempt a rigorous free-basing and re-purification via column chromatography, though the ring-opened amino ketone degradants are often difficult to separate from the intact free base.

Q2: How should I store and handle this building block to prevent degradation? A2: The compound must be treated as highly moisture-sensitive.

  • Storage: Store at -20°C in a tightly sealed amber vial backfilled with an inert gas (Argon or ultra-pure Nitrogen). Place the vial inside a secondary desiccator jar containing active Drierite.

  • Handling: Never open the vial while cold. Allow it to equilibrate to room temperature in a desiccator for at least 1 hour before opening to prevent condensation. Ideally, weigh the compound inside a dry glovebox.

Q3: Can I neutralize the HCl salt to improve its shelf life? A3: Yes. Converting the HCl salt to the free base removes the intrinsic proton source, drastically reducing the risk of acid-catalyzed ring hydrolysis[4]. However, the free primary amine is more susceptible to atmospheric oxidation and can act as a nucleophile, potentially leading to intermolecular side reactions. If you free-base the compound, use it immediately in your synthetic step.

Part 3: Quantitative Degradation Profile

To illustrate the critical nature of storage conditions, the following table summarizes the accelerated degradation profile of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Storage ConditionTimeframeRelative Humidity (RH)Primary Degradant% Purity Remaining
25°C, Ambient Air7 Days60%Amino Ketone (Ring-opened)< 65%
25°C, Desiccated30 Days< 10%Trace Amino Ketone> 97%
-20°C, Inert Gas (Ar)6 Months< 5%None Detected> 99%
Aqueous Solution (pH 2.0)24 HoursN/AAmino Ketone + Ether Cleavage< 30%

Part 4: Experimental Protocol

Stability-Indicating LC-MS/NMR Workflow

Standard acidic LC-MS methods (e.g., 0.1% Formic Acid) can artificially degrade this compound on-column, leading to false-positive degradation results. This protocol utilizes a self-validating system to ensure analytical accuracy.

Step 1: Anhydrous Sample Preparation

  • Inside a glovebox, accurately weigh 1.0 mg of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

  • Dissolve immediately in 1.0 mL of anhydrous, LC-MS grade Acetonitrile (avoid protic solvents like Methanol or Water for the stock solution).

Step 2: Self-Validating Chromatographic Separation (UPLC) To prove that your analytical method is not causing the degradation, you must run the sample under neutral conditions.

  • Column: C18 or C8 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~7.4). (Crucial: Do not use Formic or Trifluoroacetic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Keep the run time short to minimize aqueous exposure.

Step 3: Mass Spectrometry (ESI+) Interpretation Monitor for the following specific m/z signals to diagnose the state of your batch:

  • Intact Compound: [M+H]⁺ = 143.08 m/z (Calculated for the free base C₆H₁₀N₂O₂).

  • Oxazole Ring Hydrolysis: [M+H]⁺ = 161.09 m/z (+18 Da, indicating the addition of H₂O and ring opening).

  • Ether Cleavage (Minor): [M+H]⁺ = 111.05 m/z (Loss of methanol, -32 Da).

Step 4: Structural Confirmation via ¹H-NMR If LC-MS indicates degradation, confirm the structural loss via NMR.

  • Dissolve 5 mg of the sample in anhydrous DMSO-d₆ (stored over molecular sieves).

  • Intact Marker: Look for the sharp singlet at ~8.2 ppm corresponding to the C2-H proton of the intact oxazole ring.

  • Degradation Marker: The disappearance of the 8.2 ppm singlet and the shifting of the methoxymethyl -CH₂- singlet (~4.5 ppm) confirms irreversible ring hydrolysis.

References

  • The Journal of Physical Chemistry B. "Theoretical Study of the Acid-Promoted Hydrolysis of Oxazolin-5-one: A Microhydration Model." ACS Publications. URL:[Link]

  • ChemBK. "monomethyl amine hydrochloride - Physico-chemical Properties." ChemBK. URL:[Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (5-(methoxymethyl)oxazol-4-yl)methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome these experimental hurdles. This document is structured in a question-and-answer format to directly address the common issues faced in the laboratory.

Understanding the Molecule: (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

Before delving into troubleshooting, let's first understand the key features of the molecule .

PropertyValueSource
Chemical Formula C₆H₁₁ClN₂O₂[1][2]
Molecular Weight 178.62 g/mol [1][2]
CAS Number 2305253-76-1[1][2]
Structure A primary amine hydrochloride salt with an oxazole core.[1][2]

The presence of a primary amine group is the most critical feature influencing its aqueous solubility. As an amine hydrochloride salt, it is expected to be more soluble in aqueous solutions compared to its free base form. However, achieving the desired concentration in specific buffer systems can still be challenging due to factors we will explore in this guide.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm having trouble dissolving (5-(methoxymethyl)oxazol-4-yl)methanamine HCl in my neutral pH buffer (e.g., PBS, pH 7.4). Why is this happening?

This is a common issue with amine hydrochloride salts. The poor solubility at neutral or near-neutral pH is primarily due to the equilibrium between the protonated (more soluble) and the deprotonated, or free base (less soluble), forms of the amine.

The Underlying Chemistry: The Role of pKa

The solubility of an ionizable compound like (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is intrinsically linked to its pKa and the pH of the solution. The pKa is the pH at which 50% of the compound is in its protonated (ionized) form and 50% is in its deprotonated (neutral) form.

  • Below the pKa: The amine is predominantly in its protonated, cationic form (R-NH₃⁺), which is more polar and thus more soluble in aqueous solutions.

  • Above the pKa: The amine is predominantly in its neutral, free base form (R-NH₂), which is less polar and generally has lower aqueous solubility.

Q2: How can I improve the solubility of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl in my aqueous buffer?

There are several strategies you can employ, ranging from simple pH adjustments to the use of formulation aids. The optimal approach will depend on the specific requirements of your experiment.

The most direct way to increase the solubility of an amine hydrochloride is to lower the pH of the buffer. By decreasing the pH to at least 1-2 units below the pKa of the amine, you can ensure that the vast majority of the compound exists in its more soluble protonated form.

dot

Caption: Relationship between pH and the solubility of an amine salt.

Experimental Protocol: Preparing a Stock Solution by pH Adjustment

  • Initial Dissolution: Attempt to dissolve the (5-(methoxymethyl)oxazol-4-yl)methanamine HCl in a small volume of deionized water or your desired final buffer at a slightly acidic pH (e.g., pH 4-5).

  • pH Adjustment: If solubility is still an issue, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound fully dissolves. Monitor the pH to ensure it remains within a range compatible with your experiment.

  • Final Dilution: Once a clear stock solution is obtained, you can dilute it into your final experimental buffer. Be mindful that this may cause a slight change in the final pH.

⚠️ A Word of Caution: While lowering the pH can improve solubility, it's crucial to consider the stability of the oxazole ring, which can be susceptible to acid-catalyzed hydrolysis.[7][8][9] It is recommended to prepare fresh solutions and avoid long-term storage of highly acidic stocks.

If adjusting the pH is not feasible for your experimental system, the use of water-miscible organic co-solvents can be an effective alternative. Co-solvents can increase the solubility of non-polar solutes in aqueous solutions.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Dissolve in Co-solvent: Prepare a concentrated stock solution of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl in 100% of your chosen co-solvent (e.g., DMSO).

  • Dilute into Aqueous Buffer: Serially dilute the stock solution into your aqueous buffer to the final desired concentration.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your experiment is low (typically <1%) to avoid any adverse effects on your biological system.

dot

Caption: Workflow for preparing a solution using a co-solvent.

Q3: I'm concerned about the stability of the oxazole ring in my buffer. What are the potential issues and how can I assess them?

The oxazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[7][8][9][10][11] This can lead to ring-opening and the formation of degradation products, which may be inactive or have different properties from the parent compound.

Potential Degradation Pathways:

  • Acid-catalyzed hydrolysis: Protonation of the oxazole nitrogen can make the ring more susceptible to nucleophilic attack by water, leading to ring cleavage.[9]

  • Base-catalyzed hydrolysis: While generally more stable to base than acid, some oxazoles can still undergo base-mediated degradation.

Experimental Protocol: Preliminary Stability Assessment (Forced Degradation Study)

A forced degradation study can help you understand the stability of your compound under various conditions.

  • Prepare Stock Solutions: Prepare solutions of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl in a range of buffers (e.g., pH 2, pH 7.4, pH 10).

  • Incubate: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24-48 hours).

  • Analyze: Analyze the samples at different time points using a suitable analytical technique like HPLC to monitor for the appearance of degradation products and the disappearance of the parent compound.

This will give you a good indication of the pH range in which your compound is most stable.

Q4: Are there other formulation strategies I can try to improve solubility?

Yes, if pH adjustment and co-solvents are not suitable, you can explore the use of other excipients.

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility. Common examples include Tween® 20, Tween® 80, and Triton™ X-100.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.

The choice of surfactant or cyclodextrin and its concentration will need to be optimized for your specific compound and experimental system.

Experimental Protocols for Characterization

To move beyond a trial-and-error approach, it is highly recommended to experimentally determine the pKa and intrinsic solubility of (5-(methoxymethyl)oxazol-4-yl)methanamine.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

  • (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

  • Deionized water

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

Procedure:

  • Prepare a solution: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.

  • Titrate: Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Plot the data: Plot the pH versus the volume of NaOH added.

  • Determine the pKa: The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

  • (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

  • Aqueous buffers of different pH values

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add excess solid: Add an excess amount of the solid compound to a vial containing a known volume of the buffer.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid and liquid: Centrifuge the vials to pellet the undissolved solid.

  • Sample and dilute: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.

By performing this experiment at different pH values, you can generate a pH-solubility profile for your compound.

Concluding Remarks

Troubleshooting the solubility of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl requires a systematic approach grounded in the principles of physical chemistry. By understanding the interplay of pKa, pH, and the potential for instability, you can make informed decisions to overcome solubility challenges. We recommend starting with pH adjustment as the most straightforward approach, followed by the use of co-solvents if necessary. For long-term studies or formulation development, a thorough characterization of the compound's pKa, solubility profile, and stability is essential.

Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • PubChem. Benzylamine. [Link]

  • Molbase. Benzylamine. [Link]

  • FooDB. Showing Compound Benzylamine (FDB012059). [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • Tomašković, L., & Jarak, M. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–347. [Link]

  • Gorelsky, S. I., & Lever, A. B. P. (2001). Redox and Acidity Properties of Alkyl- and Arylamine Radical Cations and the Corresponding Aminyl Radicals. The Journal of Physical Chemistry A, 105(43), 9773–9781. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • Rajan, V., & Muraleedharan, K. (2016). Calculation of pKa Values of Alkanolamines – A DFT-B3LYP Computational Analysis. International Journal of ChemTech Research, 9(12), 898–906. [Link]

  • Aue, D. H., Webb, H. M., & Bowers, M. T. (1976). A thermodynamic analysis of solvation effects on the basicities of alkylamines. An electrostatic analysis of substituent effects. Journal of the American Chemical Society, 98(2), 311–317. [Link]

  • bio.tools. MolGpKa. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Dong, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3139-3150. [Link]

  • Rajan, V., & Muraleedharan, K. (2016). Calculation of pK a Values of Alkanolamines – A DFT-B3LYP Computational Analysis. International Journal of ChemTech Research, 9(12), 898-906. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • ResearchGate. Force degradation study of compound A3. [Link]

  • Wang, D., et al. (2013). Accurate pKa calculation of the conjugate acids of alkanolamines, alkaloids and nucleotide bases by quantum chemical methods. Physical Chemistry Chemical Physics, 15(19), 7247-7256. [Link]

  • Reddy, P. V. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(6), 3669–3680. [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

  • Gregoritza, M., et al. (2018). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 42(18), 15004-15015. [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron, 96, 132389. [Link]

  • ResearchGate. Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]

  • Neuman, R. C. (2005). Substituent Effects. In Organic Chemistry (Chapter 14). [Link]

  • Parvatkar, P. T., et al. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Journal of Chemical and Pharmaceutical Research, 8(8), 898-929. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Molecules, 25(11), 2652. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation – A Review. Pharmaceutical Technology, 38(11). [Link]

  • Wikipedia. Oxazole. [Link]

  • Reusch, W. (2013). 16.5: The Effect of Substituents on pKa. In Virtual Textbook of Organic Chemistry. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Boroondy. High-Purity (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride. [Link]

  • NIST. 2-Furanmethanamine. [Link]

  • Nextmol. [5-(methoxymethyl)-1,2-oxazol-3-yl]methanamine hydrochloride. [Link]

  • PubChemLite. [2-(furan-2-yl)-1,3-thiazol-4-yl]methanamine. [Link]

  • PubChemLite. (furan-2-yl)(phenyl)methanamine hydrochloride. [Link]

Sources

Technical Support Center: Optimizing Reactions with (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

(5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS: 2305253-76-1) [7] is a highly functionalized building block frequently utilized in medicinal chemistry and drug development. While its primary amine acts as an excellent nucleophile for amide couplings and reductive aminations, researchers frequently encounter yield-limiting challenges. These issues typically stem from three structural factors: the incomplete neutralization of the hydrochloride salt, the steric environment around the C4-position of the oxazole ring, and the unexpected acid-lability of the C5-methoxymethyl (MOM) ether group [1].

This guide provides field-proven insights and self-validating protocols to optimize your reaction yields and prevent unwanted side reactions.

Logical Workflow for Amide Coupling Optimization

Optimization Start Start: Amine HCl Salt Base Add 2.5-3.0 eq DIPEA (Neutralize HCl) Start->Base Sterics Assess Steric Bulk of Carboxylic Acid Base->Sterics Standard Standard: EDC/HOBt Sterics->Standard Low Bulk Hindered Hindered: HATU/COMU Sterics->Hindered High Bulk Workup Basic Workup (NaHCO3) Avoid Acidic Washes Standard->Workup Hindered->Workup Success High Yield Amide Intact MOM Group Workup->Success

Workflow for optimizing amide coupling with the oxazole methanamine HCl salt.

Frequently Asked Questions (FAQs)

Q1: Do I need to isolate the free base of the amine before my coupling reaction? A1: Not necessarily, and it is generally discouraged. Isolating the free base of highly polar, low-molecular-weight amines can lead to evaporative losses or degradation. Instead, neutralize the hydrochloride salt in situ by adding an excess of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) [3]. Because the amine is locked as an unreactive ammonium ion in the HCl salt form, adding 2.5 to 3.0 equivalents of base ensures the reaction mixture remains sufficiently basic to liberate the nucleophilic lone pair.

Q2: My reaction yields are low, and LC-MS shows a major byproduct with a mass of [M-44]. What is happening? A2: A mass loss of 44 Da corresponds to the cleavage of the methoxymethyl (MOM) ether group (-CH2OCH3). Although it is categorized as an ether, the MOM group is structurally an acetal. It is highly stable to bases, nucleophiles, and reducing agents, but it is extremely labile to strong Brønsted acids and Lewis acids [1], [2]. If your coupling conditions or downstream workup involve acidic environments (e.g., unbuffered aqueous HCl washes, or Lewis acidic additives like TiCl4), the MOM group will undergo acid-catalyzed hydrolysis.

Q3: Which coupling reagents are optimal for this specific amine? A3: The primary amine is situated on a methylene carbon attached to an oxazole ring, with an adjacent MOM ether at the 5-position. This creates moderate steric hindrance. While standard carbodiimides like EDC with HOBt may work for simple, unhindered carboxylic acids [3], using uronium-based coupling agents like HATU or COMU significantly improves yields for sterically hindered partners [5], [6]. HATU operates via a highly reactive 7-azabenzotriazole active ester, which accelerates the amidation step and minimizes competitive side reactions.

Quantitative Optimization Data

To illustrate the causality of reagent selection, the following table summarizes the optimization of an amide coupling between (5-(methoxymethyl)oxazol-4-yl)methanamine HCl and a sterically hindered carboxylic acid (e.g., pivalic acid).

Coupling ReagentBase (Equivalents)SolventTime (h)Yield (%)Primary Observation
EDC / HOBtDIPEA (1.2 eq)DMF2422%Incomplete neutralization; unreacted amine.
EDC / HOBtDIPEA (3.0 eq)DMF2458%Sluggish coupling due to steric hindrance.
HATUDIPEA (3.0 eq)DMF1291% Rapid conversion; clean LC-MS profile.
COMU2,6-Lutidine (3.0 eq)DMF1289% Excellent, greener alternative to HATU [5].
HATUTEA (3.0 eq)DCM1685%Slight solubility issues with the HCl salt.
Troubleshooting Guide

Issue 1: Incomplete Amide Coupling (Unreacted Amine)

  • Causality: The amine lone pair remains protonated, preventing nucleophilic attack on the activated ester.

  • Solution: Ensure the pH of the reaction mixture is basic. Spot a small aliquot onto wet pH paper; it should read ~pH 9-10. If it is neutral or acidic, add additional DIPEA dropwise until basicity is achieved.

Issue 2: MOM Group Cleavage During Workup

  • Causality: Standard amide coupling workups often utilize a 1M HCl or 5% citric acid wash to remove unreacted amines and basic additives. These conditions rapidly cleave the MOM acetal [4].

  • Solution: Strictly avoid acidic aqueous washes. Instead, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). If unreacted amine persists, utilize a polymer-supported scavenger resin (e.g., PS-Isocyanate) to covalently trap the amine without altering the pH of the solution.

Issue 3: Epimerization of Chiral Carboxylic Acids

  • Causality: Slow coupling due to the steric bulk of the oxazole amine allows the activated ester intermediate to tautomerize via an oxazolone intermediate, leading to racemization.

  • Solution: Maintain the reaction temperature at 0 °C to 5 °C during the activation step. Ensure the use of racemization-suppressing additives like HOBt (with EDC) or rely on the inherent properties of HATU/COMU [3].

Step-by-Step Methodology: Optimized Amide Coupling Protocol

This protocol is designed as a self-validating system to ensure high yields while preserving the acid-sensitive MOM ether.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Maintain the system under a dry nitrogen atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise via syringe. Stir the mixture at 0 °C for 15–20 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.1 equiv) [7] to the reaction mixture in one portion. The excess DIPEA will immediately neutralize the hydrochloride salt, liberating the free amine.

  • Coupling: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir for 12 hours.

  • Validation Check: Monitor the reaction progress via LC-MS or TLC. Confirm the disappearance of the activated ester and the formation of the desired product mass.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (10 volumes). Quench by adding an equal volume of saturated aqueous NaHCO3. (Critical Step: Do not use acidic quenches) . Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 volumes).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 volumes) to remove residual DMF, followed by a final wash with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient containing 1% TEA to prevent on-column MOM cleavage).

References
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP | ADICHEMISTRY. adichemistry.com. 1

  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. benchchem.com. 2

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. benchchem.com. 3

  • Methoxymethyl ether. wikipedia.org. 4

  • Amide synthesis by acylation - Organic Chemistry Portal. organic-chemistry.org. 5

  • Process optimization for acid-amine coupling: a catalytic approach. growingscience.com. 6

  • C6h14n2o2·hcl - Sigma-Aldrich. sigmaaldrich.com.

Sources

Technical Support Center: Optimizing (5-(Methoxymethyl)oxazol-4-yl)methanamine HCl Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl . This guide is designed for researchers and process chemists scaling up this specialized heterocyclic building block. Below, you will find a mechanistic breakdown of the synthetic workflow, troubleshooting FAQs for common impurities, and self-validating experimental protocols.

Process Overview & Impurity Mapping

The standard industrial synthesis of this molecule relies on a 5-step pathway. It begins with a Schöllkopf-type oxazole synthesis[1], where methoxyacetyl chloride is condensed with methyl isocyanoacetate. Subsequent reduction and chlorination yield the critical intermediate 4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole [2]. This is followed by azidation, reduction to the free base amine, and final HCl salt formation.

Understanding where impurities originate is critical for process control.

SynthesisPathway SM Methoxyacetyl Chloride + Methyl Isocyanoacetate Ester Methyl 5-(methoxymethyl) oxazole-4-carboxylate SM->Ester Schöllkopf Synthesis Alcohol (5-(methoxymethyl)oxazol-4-yl) methanol Ester->Alcohol Reduction (LiAlH4) Chloride 4-(chloromethyl)-5- (methoxymethyl)oxazole Alcohol->Chloride Chlorination (SOCl2) Azide 4-(azidomethyl)-5- (methoxymethyl)oxazole Chloride->Azide Azidation (NaN3) Amine (5-(methoxymethyl)oxazol-4-yl) methanamine (Free Base) Azide->Amine Reduction (H2 or PPh3) ImpB Impurity B: Dimerization (Secondary Amine) Azide->ImpB Imine Interception Product (5-(methoxymethyl)oxazol-4-yl) methanamine HCl Amine->Product Salt Formation (HCl) ImpA Impurity A: Ether Cleavage (Hydroxymethyl analog) Product->ImpA Excess/Harsh HCl

Fig 1: Synthetic workflow and critical impurity generation pathways for the target oxazole.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant M-14 impurity (des-methyl) or M+H 165 (hydroxymethyl analog) in my final HCl salt? A: This is Impurity A , resulting from the unintended cleavage of the methoxymethyl (MOM) ether. MOM ethers are notoriously acid-labile[3]. The deprotection mechanism under acidic conditions involves the protonation of the ether oxygen, followed by cleavage to form an oxonium ion and the free alcohol[4]. While the oxazole ring provides slight buffering, using excessive equivalents of HCl, or using aqueous/alcoholic HCl at elevated temperatures, will drive this cleavage. Causality & Fix: The oxonium ion formation is accelerated by polar protic solvents and heat. Switch to strictly anhydrous 4M HCl in 1,4-dioxane at 0 °C, and never exceed 1.05 equivalents of acid.

Q2: My LC-MS shows a mass corresponding to almost double the product (M+H ~310). What is this and how do I prevent it? A: This is Impurity B , a secondary amine dimer: bis((5-(methoxymethyl)oxazol-4-yl)methyl)amine. During the catalytic hydrogenation of the azide, the starting material is reduced to an imine intermediate before becoming a primary amine. The newly formed, highly nucleophilic primary amine can attack the adjacent unreduced imine, expelling ammonia to form a secondary amine dimer. Causality & Fix: High substrate concentration and slow hydrogen mass transfer favor dimerization. To prevent this, either run the hydrogenation in the presence of Boc2​O (to instantly trap the primary amine), or switch to a Staudinger reduction ( PPh3​/H2​O ), which bypasses the imine intermediate entirely.

Q3: I have residual 4-(chloromethyl)-5-(methoxymethyl)oxazole in my azide intermediate. Is this a problem for the next step? A: Yes, it is a critical failure point. The chloromethyl oxazole intermediate[2] is a potent alkylating agent. If carried over into the reduction step, it will aggressively react with the newly formed primary amine, artificially inflating the levels of Impurity B (dimerization) and generating complex polymeric mixtures. Causality & Fix: Ensure 100% conversion during azidation by using 1.5 equivalents of NaN3​ and a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the nucleophilic substitution via the Finkelstein pathway.

Quantitative Impurity Profile

To maintain scientific integrity and batch-to-batch reproducibility, monitor the following critical quality attributes (CQAs) during your IPC (In-Process Control) analyses.

Impurity DesignationChemical IdentityDetection (LC-MS m/z)Acceptable LimitPrimary Mitigation Strategy
Impurity A (5-(hydroxymethyl)oxazol-4-yl)methanamine165.08 [M+H]+ ≤0.5% Strict stoichiometric control of anhydrous HCl (1.05 eq) at 0 °C.
Impurity B bis((5-(methoxymethyl)oxazol-4-yl)methyl)amine310.15 [M+H]+ ≤1.0% Use Staudinger reduction or high-pressure H2​ with high catalyst loading.
Impurity C 4-(chloromethyl)-5-(methoxymethyl)oxazole162.03 [M+H]+ Not DetectedDrive azidation to completion using TBAI catalyst; wash organics with water.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the built-in validation checks are met.

Protocol A: Optimized Staudinger Reduction (Azide to Free Base)

Objective: Reduce 4-(azidomethyl)-5-(methoxymethyl)oxazole to the primary amine while suppressing Impurity B (dimerization).

  • Setup: Dissolve 4-(azidomethyl)-5-(methoxymethyl)oxazole (1.0 eq) in a mixture of THF and water (10:1 v/v) at room temperature.

  • Reagent Addition: Portion-wise, add triphenylphosphine ( PPh3​ , 1.2 eq) over 15 minutes. Caution: Nitrogen gas evolution will occur.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Validation Check (Critical): Analyze an aliquot by LC-MS. The reaction is deemed complete and safe to proceed only when the azide intermediate (m/z 169) is ≤0.5% AUC. If >0.5% , add an additional 0.1 eq of PPh3​ and stir for 2 hours.

  • Workup: Concentrate the THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl (extracts the amine into the aqueous layer, leaving triphenylphosphine oxide in the organic layer). Wash with EtOAc (3x).

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract with Dichloromethane (3x). Dry over anhydrous Na2​SO4​ and concentrate to yield the free base amine.

Protocol B: Controlled HCl Salt Formation

Objective: Convert the free base to the HCl salt without triggering Impurity A (MOM ether cleavage).

  • Setup: Dissolve the free base (5-(methoxymethyl)oxazol-4-yl)methanamine (1.0 eq) in anhydrous diethyl ether or MTBE (20 volumes). Cool the flask to exactly 0 °C using an ice bath.

  • Titration: Using a syringe pump, dropwise add 4M HCl in anhydrous 1,4-dioxane (exactly 1.05 eq) over 30 minutes. A white precipitate will immediately begin to form.

  • Validation Check: Test the mother liquor with damp pH paper. It should read pH ~3-4. Do not add excess acid.

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the precipitate rapidly under a blanket of nitrogen (the salt can be hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 30 °C for 12 hours to remove residual dioxane.

References

  • Source: Google Patents (WO2025202922A1)
  • Methoxymethyl ether (Citing Greene's Protective Groups in Organic Synthesis) Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance with (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and overcoming the unique challenges posed by the sterically hindered primary amine, (5-(methoxymethyl)oxazol-4-yl)methanamine HCl. The structure of this molecule, with substituents flanking the reactive aminomethyl group, can often lead to low reaction yields, slow reaction kinetics, and unexpected side products. This technical support center provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities and achieve your synthetic goals.

Understanding the Challenge: The Nature of Steric Hindrance in (5-(methoxymethyl)oxazol-4-yl)methanamine

The primary amine of (5-(methoxymethyl)oxazol-4-yl)methanamine is positioned on a methylene group attached to the 4-position of the oxazole ring. The adjacent 5-position is substituted with a methoxymethyl group. This arrangement creates a sterically congested environment around the nucleophilic nitrogen atom, impeding its approach to electrophilic centers. This steric shield is the primary reason for difficulties in common reactions such as amide bond formation and nucleophilic substitutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Amide Coupling Reactions

Question 1: My standard amide coupling reaction (e.g., using HATU, EDC/HOBt) with (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is resulting in low to no product formation. What is the underlying issue and how can I resolve it?

Answer: Standard coupling reagents like HATU and EDC/HOBt often fail with sterically hindered amines because the activated esters they form are not reactive enough to overcome the high activation energy barrier of the sterically demanding transition state.[1] The bulky environment around the amine hinders the necessary nucleophilic attack.

Solutions:

  • Switch to More Potent Coupling Reagents: For challenging couplings, more powerful reagents are necessary. Consider the following options:

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult amide bond formations.[1]

    • Acyl Fluoride Intermediates: The in-situ generation of highly reactive acyl fluorides from carboxylic acids can be extremely effective for sterically hindered couplings.[2][3] Acyl fluorides are less sterically demanding than many other activated species.[1]

  • Modify Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[1] Microwave heating has also proven effective in accelerating these reactions.[1]

    • Use of a Non-Nucleophilic Base: A hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) should be used to deprotonate the amine hydrochloride without competing in the reaction.[4]

Question 2: I am observing significant amounts of unreacted starting material and byproducts from my coupling reagent. How can I improve the reaction efficiency and simplify purification?

Answer: The presence of unreacted starting materials points to an incomplete reaction, likely due to the steric hindrance issues mentioned previously. Byproducts from coupling reagents, such as 1,1'-dicyclohexylurea (DCU) from DCC, can complicate purification.[1]

Solutions:

  • Drive the Reaction to Completion:

    • Use a slight excess (1.1-1.2 equivalents) of the less sterically hindered coupling partner (usually the carboxylic acid and coupling reagent) to push the equilibrium towards product formation.[1]

  • Choose Reagents with Water-Soluble Byproducts:

    • Employing a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) generates a urea byproduct that is soluble in aqueous media, simplifying its removal during workup.[1]

  • Optimize the Base and Temperature:

    • Careful control of the base and temperature is crucial. Too much base can lead to side reactions, while insufficient base will result in a low concentration of the free amine. A systematic optimization of these parameters is recommended.[1]

Nucleophilic Substitution Reactions

Question 3: My N-alkylation or N-arylation reaction with (5-(methoxymethyl)oxazol-4-yl)methanamine HCl is sluggish and gives poor yields. What strategies can I employ?

Answer: Nucleophilic substitution reactions, such as N-alkylation and N-arylation (e.g., Buchwald-Hartwig amination), are highly sensitive to steric hindrance around the amine. The bulky substituents on the oxazole ring impede the approach of the amine to the electrophilic carbon or metal center.

Solutions:

  • For N-Arylation (Buchwald-Hartwig Amination):

    • Ligand Selection is Key: The choice of phosphine ligand is critical for coupling sterically hindered partners. Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often effective in these challenging transformations.[4]

    • Consider Copper Catalysis: For certain sterically demanding C-N couplings, copper catalysis with specialized ligands has shown unique reactivity where palladium-based systems have failed.[5]

  • For N-Alkylation:

    • Use Highly Reactive Alkylating Agents: Employ more reactive alkylating agents such as alkyl triflates or tosylates instead of alkyl halides.

    • Increase Reaction Temperature: As with amide couplings, higher temperatures can help overcome the activation energy barrier.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for (5-(methoxymethyl)oxazol-4-yl)methanamine HCl?

A1: It should be stored in an inert atmosphere at room temperature to ensure its stability and longevity.[6]

Q2: What is the solubility of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl?

A2: As a hydrochloride salt, it is expected to be soluble in polar protic solvents like water and methanol.[7] The free base form would likely be more soluble in organic solvents.

Q3: Are there any known protecting group strategies for the oxazole ring in this molecule?

A3: While not specific to this exact molecule, the C-2 position of oxazoles can be protected with a triisopropylsilyl (TIPS) group, which is stable to non-acidic aqueous workups and chromatography.[8][9] This could be useful if reactions at other positions of the oxazole ring are desired.

Q4: Can I use (5-(methoxymethyl)oxazol-4-yl)methanamine in reductive amination reactions?

A4: Yes, however, the formation of sterically hindered amines via reductive amination can be challenging.[10] Specialized catalysts, such as palladium nanospecies on porous g-C3N4 nanosheets, have been reported to be effective for the synthesis of sterically hindered amines at room temperature.[10]

Experimental Protocols

Protocol 1: Amide Coupling via Acyl Fluoride Formation

This protocol is adapted from a general method for amide formation with sterically hindered amines and is a robust starting point.[2][3]

Activation:

  • To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equivalents) and DIPEA (4.5 equivalents).[1]

  • Stir the mixture at room temperature for 30 minutes.

Coupling:

  • Add (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.0 equivalent) to the reaction mixture.

  • Seal the reaction vessel and heat to 80°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workup:

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentEquivalents
Carboxylic Acid1.3
BTFFH1.5
DIPEA4.5
(5-(methoxymethyl)oxazol-4-yl)methanamine HCl1.0
Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This protocol is a general method for the N-arylation of sterically hindered amines.[4]

Preparation:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the biaryl phosphine ligand (e.g., XPhos, 0.044 equiv), the aryl bromide (1.0 equiv), (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (1.2 equiv), and the base (e.g., sodium tert-butoxide, 2.4 equiv to neutralize the HCl salt and for the catalytic cycle).

Inert Atmosphere:

  • Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

Solvent Addition:

  • Add anhydrous, degassed toluene via syringe.

Reaction:

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Workup:

  • Cool to room temperature.

  • Dilute with Ethyl Acetate.

  • Wash with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography on silica gel.

ReagentEquivalents
Aryl Bromide1.0
(5-(methoxymethyl)oxazol-4-yl)methanamine HCl1.2
Pd₂(dba)₃0.02
XPhos0.044
NaOtBu2.4

Visualizations

Steric_Hindrance cluster_amine (5-(methoxymethyl)oxazol-4-yl)methanamine Amine R-CH2-NH2 Oxazole Oxazole Ring Amine->Oxazole Attached at C4 Steric Clash Steric Hindrance Methoxy Methoxymethyl Group Methoxy->Oxazole Attached at C5 Electrophile Electrophile (e.g., Activated Carboxylic Acid) Electrophile->Amine Difficult Nucleophilic Attack

Caption: Steric hindrance around the primary amine.

Troubleshooting_Workflow Start Low Yield in Amide Coupling Reagent Change Coupling Reagent? (e.g., PyBOP, Acyl Fluoride) Start->Reagent Conditions Modify Conditions? (e.g., Higher Temp, Microwave) Reagent->Conditions If still low yield Success Improved Yield Reagent->Success If successful Base Optimize Base? Conditions->Base If still low yield Conditions->Success If successful Base->Success Failure Still Low Yield Base->Failure

Caption: Troubleshooting workflow for amide coupling.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Sherwood, T. C., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society, 142(36), 15386-15392. [Link]

  • Darses, B., et al. (2011). Sequential Catalysis for the Production of Sterically Hindered Amines: Ru(II)-Catalyzed C–H Bond Activation and Hydrosilylation of Imines. ACS Catalysis, 1(9), 1142-1145. [Link]

  • Vedejs, E., & Luchetta, L. M. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(21), 8497-8502. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Li, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4443. [Link]

  • T. J. A. Graham, et al. (2010). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 46, 8089-8091. [Link]

  • Vedejs, E., & Luchetta, L. M. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ResearchGate. [Link]

  • Douglas, J. J., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1856-1862. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. Chimia, 72(3), 114-118. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Hassner, A., & Fischer, B. (1990). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 30(2), 1231-1250. [Link]

  • {Supplementary Data}. RSC Publishing. [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. [Link]

  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958. [Link]

  • [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. NextSDS. [Link]

  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. [Link]

  • Tsuge, O., Noguchi, M., & Moriyama, H. (1981). REACTIONS OF 4-METHYLENE-2-PHENYL-2-OXAZOLIN-5-ONES WITH SULFUR YLIDES. Heterocycles, 16(2), 209-214. [Link]

  • Wang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]

  • Mangelinckx, S., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 48-57. [Link]

  • Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc. [Link]

  • [5-(methoxymethyl)-1,2-oxazol-3-yl]methanamine hydrochloride. NextSDS. [Link]

  • Wang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. [Link]

  • Purwono, B., & Syah, Y. M. (2006). NUCLEOPHILIC SUBSTITUTION REACTION OF CYANIDE AND METHOXYDE IONS TO QUATERNARY MANNICH BASE FROM VANILLIN. Indonesian Journal of Chemistry, 6(1), 56-60. [Link]

  • Gracias, V., Milligan, G. L., & Aubé, J. (2014). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. PMC. [Link]

  • Spectroscopy. PECSA Analytical. [Link]

  • [5-(methoxymethyl)-1h-1,2,3-triazol-4-yl]methanamine. PubChemLite. [Link]

  • Smith, K., El-Hage, S., & Williams, I. H. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

Sources

HPLC peak tailing solutions for (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly polar, basic heterocyclic amines. (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride presents a dual challenge: poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary chemical interactions.

This guide provides mechanistic insights and field-proven, self-validating protocols to help you achieve Gaussian peak shapes, eliminate silanol interference, and ensure reliable quantification.

Part 1: Diagnostic Workflow Visualization

Troubleshooting Start Analyze Peak Tailing (As > 1.5) Inject Inject Neutral Marker (e.g., Uracil) Start->Inject Physical System/Column Issue (Flush or Replace) Inject->Physical Marker Tails Chemical Chemical Interaction (Silanol Activity) Inject->Chemical Marker Symmetrical CheckRet Assess Retention (k') Chemical->CheckRet HILIC Switch to HILIC Mode (Bare Silica/Amide) CheckRet->HILIC k' < 2 (Highly Polar) PH Optimize Mobile Phase pH CheckRet->PH k' ≥ 2 (Retained)

Diagnostic workflow for resolving peak tailing of polar primary amines.

Part 2: Core Troubleshooting Q&A

Q1: Why does (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this molecule is driven by competing retention mechanisms. While the hydrophobic oxazole ring interacts with the C18 stationary phase, the primary amine (methanamine) is highly basic (pKa ~9.0). At a typical mobile phase pH of 5–7, the amine is fully protonated ( NH3+​ ). Simultaneously, residual silanol groups (Si-OH) on the silica backbone become ionized ( Si−O− ) at mid-pH levels[1]. The resulting electrostatic ion-exchange interaction between the protonated amine and ionized silanols causes the analyte to "stick" to the column, elongating the trailing edge of the peak[2]. Furthermore, primary amines are sterically small, allowing them to penetrate deep into the stationary phase to access hidden free silanols.

Q2: How can I determine if the tailing is caused by chemistry (silanols) or physics (dead volume)? A2: Employ a self-validating diagnostic injection. Inject a mixture of your analyte and a neutral void volume marker (e.g., uracil or toluene).

  • If the neutral marker is perfectly symmetrical ( As​ = 1.0) but the methanamine tails ( As​ > 1.5), the root cause is chemical (secondary silanol interactions).

  • If both peaks exhibit tailing or band broadening, you have a physical issue, such as extra-column dead volume, a blocked frit, or column bed collapse[3].

Q3: How do I optimize the mobile phase pH to eliminate these secondary interactions? A3: You must operate outside the "danger zone" (pH 4–8) where both the amine and silanols are ionized.

  • Low pH Strategy (pH < 3.0): Use 0.1% Formic Acid or Trifluoroacetic acid (TFA). This fully protonates the residual silanols (neutralizing them to Si-OH), effectively shutting down the ion-exchange mechanism[4].

  • High pH Strategy (pH > 10.5): Use 10 mM Ammonium Hydroxide. This deprotonates the primary amine (neutralizing it to NH2​ ). Without a positive charge, it cannot interact with the ionized silanols[5]. Crucial Note: This requires a high-pH stable hybrid silica column to prevent silica dissolution.

Q4: My compound elutes near the void volume ( k′ < 1) on a C18 column, even with 100% aqueous mobile phase. What is the alternative? A4: Because your compound is a hydrochloride salt, it is highly hydrophilic. When reversed-phase fails to retain polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard[6]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% Acetonitrile). The polar analyte partitions into a water-enriched layer immobilized on the silica surface, providing excellent retention and sharp peak shapes for basic salts[7].

Part 3: Step-by-Step Experimental Protocols

Protocol 1: High-pH Reversed-Phase Optimization (For Hybrid Columns)

Rationale: Deprotonating the primary amine eliminates the electrostatic attraction to ionized silanols, resolving tailing while maintaining reversed-phase retention.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Purge: Flush the HPLC system with 50:50 Water:Methanol to remove any acidic modifiers (like TFA) from previous runs that could neutralize the basic buffer.

  • Equilibration: Install a high-pH stable hybrid organic/inorganic silica column (e.g., Ethylene Bridged Hybrid). Equilibrate with 95% A / 5% B for at least 20 column volumes.

  • Self-Validation: Inject a 10 µg/mL standard of (5-(methoxymethyl)oxazol-4-yl)methanamine. Calculate the USP Tailing Factor ( As​ ). An As​ between 1.0 and 1.2 confirms successful suppression of secondary interactions.

Protocol 2: HILIC Method Development for Polar Hydrochloride Salts

Rationale: HILIC leverages the hydrophilic nature of the hydrochloride salt, providing superior retention by partitioning the analyte into an aqueous layer on the stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 100 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (High buffer concentration is required in the aqueous portion to ensure sufficient ionic strength when diluted with organic solvent).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Blending: Set the pump to deliver 10% A and 90% B. Crucial: In HILIC, the aqueous portion (A) is the strong eluting solvent. Always maintain at least 3–5% water to keep the stationary phase hydrated[7].

  • Sample Diluent: Dissolve the sample in a diluent matching the mobile phase (e.g., 90% Acetonitrile). Injecting highly aqueous samples in HILIC will cause catastrophic peak distortion and fronting[8].

  • Elution & Optimization: Run the method isocratically. If retention is too strong ( k′ > 10), increase the aqueous percentage (Mobile Phase A) in 5% increments to elute the compound faster.

Part 4: Quantitative Data Comparison

Table 1: Comparative Chromatographic Performance for (5-(methoxymethyl)oxazol-4-yl)methanamine

Method StrategyColumn ChemistryMobile Phase ConditionsRetention Factor ( k′ )USP Tailing Factor ( As​ )Mechanism of Improvement
Standard RP (Control) Type-B C180.1% Formic Acid / ACN (Gradient)0.8 (Poor)2.45 (Severe)N/A (Baseline failure)
Low-pH RP End-capped C180.1% TFA / ACN (Gradient)1.1 (Marginal)1.40 (Acceptable)Ion-pairing & silanol protonation
High-pH RP Hybrid C1810 mM NH4​OH , pH 10.5 / ACN2.5 (Good)1.15 (Excellent)Amine deprotonation (neutralized)
HILIC Bare Silica10 mM NH4​ Formate, pH 3.0 / 90% ACN4.2 (Excellent)1.08 (Ideal)Hydrophilic partitioning

Part 5: References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions URL: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes - Waters Corporation URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare URL:[Link]

  • HILIC: The Pros and Cons - LCGC International URL:[Link]

Sources

handling the hygroscopic nature of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (5-(methoxymethyl)oxazol-4-yl)methanamine HCl. This resource is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the compound's hygroscopic nature. Our goal is to provide you with the foundational knowledge and actionable protocols necessary to ensure experimental accuracy, consistency, and success.

Introduction: The Challenge of Hygroscopicity

(5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride is a primary amine salt. Like many amine hydrochlorides, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2]. This intrinsic property is not a sign of instability or impurity but a chemical characteristic that requires specific handling procedures.

Absorbed water can introduce significant, often subtle, errors into an experimental workflow. These can manifest as:

  • Inaccurate Mass Measurements: Weighing a "wet" compound leads to an overestimation of the actual amount of active molecule, causing errors in stoichiometry and concentration calculations.

  • Physical State Changes: The compound may change from a free-flowing powder to a clumpy, sticky solid, or even an oily slurry, making it difficult to handle and dispense[1].

  • Altered Reaction Conditions: Uncontrolled water can act as a competing nucleophile, a base, or alter the solubility profile of reactants, potentially leading to inconsistent yields, unexpected byproducts, and poor reproducibility. Water plays a critical role in the physical and chemical stability of many active pharmaceutical ingredients (APIs)[3].

This guide provides a structured approach to mitigate these challenges, ensuring the integrity of your experiments from storage to final analysis.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by users.

Category 1: Storage and Initial Handling

Q1: I just received my vial of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl. How should I store it to prevent moisture uptake?

A1: Proper storage is the first line of defense. Upon receipt, inspect the container seal. The compound should be stored in its original, tightly sealed vial. For long-term storage, we recommend the following:

  • Primary Container: Keep the vial cap securely tightened. After opening, consider wrapping the cap-vial interface with Parafilm® as an extra barrier[4].

  • Secondary Containment: Place the sealed vial inside a desiccator containing an active desiccant (e.g., silica gel, Drierite®). A vacuum desiccator is also a suitable option[5].

  • Temperature: Store at the recommended temperature, typically in a cool, dry place away from direct light. Refer to the product-specific storage instructions on the vial or Certificate of Analysis.

Q2: I opened the vial, and the powder looks clumpy and sticky, not like a fine powder. Is it still usable?

A2: This is a classic sign of moisture absorption. While the compound is likely still chemically intact, it is not suitable for direct, accurate weighing for a reaction. The clumping indicates an unknown amount of water is present, which will compromise stoichiometric accuracy[1].

Your options are:

  • Do Not Use for High-Purity Applications: Avoid using the material directly for reactions that require precise molar ratios[6].

  • Prepare a Standardized Stock Solution: This is the highly recommended course of action. Dissolve the entire contents of the vial (or a significant portion) in a known volume of a suitable anhydrous solvent. Then, determine the precise concentration of this stock solution using an analytical method like HPLC with a reference standard, or quantitative NMR (qNMR). This standardized solution can then be used for subsequent experiments, bypassing the issue of weighing the solid.

  • Attempt to Dry the Material: This is possible but carries risks. See Q5 for a detailed procedure.

Category 2: Experimental & Analytical Issues

Q3: My reaction yields are inconsistent, even though I follow the same procedure. Could the hygroscopic nature of the amine be the cause?

A3: Absolutely. This is one of the most common consequences of uncontrolled moisture. If you are weighing the solid directly from the bottle for each reaction, and the material has absorbed varying amounts of water between experiments, you are introducing a significant source of error. An overestimation of the amine mass leads to it being the limiting reagent, resulting in lower-than-expected yields.

Troubleshooting Steps:

  • Switch to a Standardized Stock Solution: As mentioned in A2, this is the most effective way to ensure you are dispensing the same amount of amine for every reaction.

  • Strictly Control Handling: If you must weigh the solid, do so in a controlled environment (see Part 2, Protocol 2). Weighing multiple aliquots in quick succession is better than opening the main container repeatedly over several days[6].

  • Verify Solvent Anhydrousness: Ensure all solvents and other reagents in your reaction are sufficiently dry, as water can be introduced from multiple sources.

Q4: How can I accurately determine the water content in my sample?

A4: The gold standard for water content determination in pharmaceutical substances is Karl Fischer (KF) Titration .[3][][8] This method is highly specific to water and can accurately quantify moisture content from parts-per-million (ppm) to 100%[]. It is far more accurate than thermogravimetric methods like "Loss on Drying" (LoD), which measure the loss of any volatile component, not just water[]. If precise knowledge of water content is critical for your process, we recommend submitting a sample for KF analysis.

Q5: Can I dry the compound in a vacuum oven if I suspect it has absorbed moisture?

A5: Yes, drying is a potential option, but it must be approached with caution. The key is to remove the water without causing thermal decomposition of the compound.

Recommended Cautious Drying Procedure:

  • Place the compound in a clean, open container (e.g., a round-bottom flask or a watch glass).

  • Place the container in a vacuum desiccator or vacuum oven at room temperature.

  • Apply a high vacuum for several hours (or overnight).

  • For more stubborn water, gentle heating (e.g., 30-40 °C) under vacuum can be applied, but only if you have confirmed the compound's thermal stability .

  • After drying, the material must be handled exclusively in an inert atmosphere (glovebox) or a desiccator to prevent immediate re-absorption of moisture[9].

Part 2: Standard Operating Protocols

These protocols provide step-by-step guidance for best practices.

Protocol 1: Weighing the Hygroscopic Solid

The ideal method for handling any moisture-sensitive reagent is within a controlled inert atmosphere.

Method A: Ideal Procedure (Glovebox)

  • Preparation: Bring the sealed vial of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, along with all necessary spatulas, weighing paper/boats, and receiving flasks, into the glovebox antechamber.

  • Equilibration: Allow the vial to equilibrate to the glovebox atmosphere temperature for at least 20 minutes to prevent condensation.

  • Dispensing: Perform all weighing operations inside the glovebox.

  • Sealing: Tightly reseal the primary container immediately after dispensing. Remove from the glovebox and store as recommended.

Method B: Alternative Procedure (Low-Humidity Environment) If a glovebox is unavailable, work swiftly in an area with the lowest possible humidity.

  • Preparation: Have all equipment (balance, weighing boat, spatula, receiving flask with solvent ready) organized and at hand to minimize exposure time[6]. Ensure all glassware is oven-dried and cooled under a stream of inert gas or in a desiccator.

  • Tare: Place your weighing vessel on the tared analytical balance.

  • Dispense Quickly: Open the vial, remove the desired amount of solid with a clean, dry spatula, and place it onto the weighing vessel.

  • Seal Immediately: Close the primary vial cap tightly before recording the weight.

  • Record and Transfer: Record the mass and immediately transfer the weighed solid to your reaction flask, preferably one already containing an anhydrous solvent or flushed with an inert gas.

Protocol 2: Preparation and Standardization of a Stock Solution

This protocol is the most reliable method for ensuring accurate and reproducible dispensing of the amine.

  • Initial Weighing: Using one of the methods from Protocol 1, weigh out a quantity of the solid (e.g., the entire vial contents) and transfer it to a Class A volumetric flask.

  • Dissolution: Add a small amount of a suitable anhydrous solvent (see Table 2) to dissolve the solid completely.

  • Dilution to Volume: Once fully dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Mixing: Stopper the flask and mix thoroughly by inverting it 15-20 times.

  • Concentration Validation (Crucial Step): The nominal concentration is based on your initial weight, but the true concentration must be determined analytically.

    • Prepare a calibration curve using a certified reference standard of the compound.

    • Analyze your newly prepared stock solution by HPLC-UV or a similar quantitative technique.

    • Calculate the exact concentration based on the calibration curve.

  • Storage: Store the validated stock solution in an airtight, amber vial with a PTFE-lined cap, under an inert atmosphere (e.g., argon or nitrogen), at the recommended temperature.

Part 3: Data Summaries & Visualizations

Table 1: Recommended Storage Conditions
ParameterConditionRationale
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents moisture and oxygen exposure.
Primary Container Original vial, tightly sealed with Parafilm®Minimizes atmospheric exchange during storage.
Secondary Container Desiccator with active desiccantProvides a moisture-free secondary environment[10].
Temperature Cool, Dry Place (as per CoA)Reduces the rate of potential degradation.
Table 2: Solvent Compatibility and Considerations
Solvent ClassExamplesSuitability for Stock SolutionsKey Considerations
Aprotic Polar Acetonitrile (MeCN), Tetrahydrofuran (THF)ExcellentMust be anhydrous grade. Less likely to participate in side reactions.
Aprotic Nonpolar Dichloromethane (DCM), TolueneGoodMust be anhydrous grade. Solubility may be lower.
Protic Methanol (MeOH), Ethanol (EtOH)Use with CautionCan act as a nucleophile. Must be anhydrous. May be suitable depending on the subsequent reaction.
Aqueous Buffers PBS, Tris-HClNot RecommendedThe presence of water defeats the purpose of controlling moisture. Use only for final formulation/assay steps.
Diagram 1: Decision Workflow for Handling

This diagram outlines the decision-making process from receiving a new vial to its use in an experiment.

G cluster_storage Initial Receipt & Storage cluster_handling Experimental Use Receive Receive New Vial Inspect Inspect Seal Integrity Receive->Inspect Store Store in Desiccator (Cool, Dry, Dark) Inspect->Store Vis_Inspect Visual Inspection of Solid Store->Vis_Inspect Open for Use Weigh_Glovebox Weigh in Glovebox (Ideal) Vis_Inspect->Weigh_Glovebox Free-flowing powder Prep_Stock Prepare & Standardize Stock Solution Vis_Inspect->Prep_Stock Clumped/Wet (Recommended) Use_Directly Use Directly in Reaction Weigh_Glovebox->Use_Directly Weigh_Bench Weigh Quickly on Bench Prep_Stock->Use_Directly Use validated solution G cluster_salt Amine HCl Crystal Lattice (Dry) cluster_water Atmospheric Moisture Amine R-NH₃⁺ Chloride Cl⁻ Amine2 R-NH₃⁺ Chloride2 Cl⁻ H2O_1 H₂O H2O_1->Amine Ion-Dipole Attraction H2O_2 H₂O H2O_2->Chloride H2O_3 H₂O H2O_3->Amine2

Caption: Water molecules attracted to the ionic sites of the amine hydrochloride salt.

References

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. [Link]

  • Li, M., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • YouTube. (2026). Reactions of Amines - The 2 Reactions with water & HCL. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Lim, D. X., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Google Patents. (1981).
  • Sciencemadness.org. (2014). Water exchange between different hygroscopic salts. [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?. [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Atmospheric Chemistry and Physics. (2023). The effect of atmospherically relevant aminium salts on water uptake. [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything?. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

Sources

Technical Support Center: Resolving Precipitation of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl During Dilution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden precipitation of small-molecule building blocks like (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS: 2305253-76-1) during assay preparation. While its molecular weight is low (178.62 g/mol ), its physicochemical behavior in transitional solvent states is complex.

This guide deconstructs the causality behind these precipitation events and provides field-proven, self-validating protocols to ensure stable, homogenous solutions for your downstream applications.

Mechanistic Analysis: Why Does Precipitation Occur?

Understanding the root cause of precipitation is the first step in preventing it. For this specific oxazole-amine derivative, precipitation is rarely a simple issue of "insolubility." Instead, it is usually driven by one of three thermodynamic or kinetic shocks:

  • Solvent Polarity Shock (The "Crash-Out" Effect): When a highly concentrated stock solution (e.g., 50 mM in 100% DMSO) is pipetted directly into a large volume of aqueous buffer, the localized DMSO concentration drops instantly. The lipophilic oxazole core and methoxymethyl ether group become exposed to a highly polar aqueous environment before the protonated amine can establish an adequate hydration shell, leading to rapid nucleation and precipitation [1].

  • pH-Driven Free Base Conversion: The compound is supplied as a hydrochloride (HCl) salt to maximize its aqueous solubility. However, if diluted into a buffer with a pH exceeding the primary amine's pKa (typically > 7.5), the compound deprotonates. The resulting neutral "free base" is significantly less soluble in water than the charged salt form, causing it to precipitate out of solution [4].

  • The Common Ion Effect: Diluting the HCl salt into buffers with high chloride concentrations (such as Phosphate-Buffered Saline, which contains 137 mM NaCl) can artificially depress the solubility limit of the compound due to Le Chatelier's principle acting on the dissociation equilibrium of the salt [4].

Visualizing the pH Dependency

ProtonationState Acidic Acidic/Neutral pH (< 7.4) Protonated Amine (R-NH3+ Cl-) High Aqueous Solubility Basic Basic pH (> 7.4) Free Base (R-NH2) Low Aqueous Solubility (Precipitation) Acidic->Basic Addition of Base (Deprotonation) Basic->Acidic Addition of Acid (Protonation)

Caption: pH-dependent solubility shift of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl.

Troubleshooting Workflow & Decision Tree

Before discarding your samples, use the following logical workflow to identify where your dilution protocol is failing.

PrecipitationTroubleshooting Start Precipitation Observed During Dilution CheckSolvent Is stock in 100% DMSO? Start->CheckSolvent CheckPH Is Buffer pH > 7.4? CheckSolvent->CheckPH No / Already done ActionDMSO Use Stepwise/Serial Dilution (Reduce Solvent Shock) CheckSolvent->ActionDMSO Yes ActionPH Adjust Buffer pH to 6.0-6.5 (Maintain HCl Salt) CheckPH->ActionPH Yes (Free Base forms) ActionTemp Pre-warm Buffer to 37°C & Sonicate CheckPH->ActionTemp No (Solubility Limit)

Caption: Decision tree for troubleshooting (5-(methoxymethyl)oxazol-4-yl)methanamine HCl precipitation.

Self-Validating Experimental Protocols

Do not rely on simple visual checks. The following protocols integrate mechanistic solutions with analytical validation steps to ensure your compound is truly dissolved and biologically available.

Protocol A: Stepwise Serial Dilution (Mitigating Solvent Shock)

Causality: Gradual reduction of the organic solvent fraction prevents localized supersaturation, keeping the compound below its metastable zone limit [1][2].

  • Primary Stock Preparation: Prepare a 10 mM primary stock of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl in anhydrous, high-purity DMSO. Vortex until completely clear.

  • Temperature Equilibration: Pre-warm the target aqueous buffer (e.g., cell culture media) to 37°C to increase the kinetic solubility limit [3].

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of a 50/50 DMSO/Buffer mixture. Mix by gentle pipetting (do not vortex vigorously, as sheer stress can induce nucleation).

  • Final Dilution: Add the intermediate solution dropwise into the final pre-warmed buffer while maintaining continuous, gentle agitation.

  • Self-Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS). A stable, fully dissolved solution must exhibit a particle size of < 200 nm, confirming the absence of colloidal aggregates [3].

Protocol B: pH-Adjusted Solubilization (Maintaining the Salt Form)

Causality: Keeping the buffer pH slightly acidic ensures the primary amine remains fully protonated, leveraging ion-dipole interactions with water for maximum solubility [4].

  • Assess Buffer: Measure the pH of your target aqueous buffer. If the pH is > 7.4, precipitation risk is critically high.

  • pH Adjustment: Adjust the buffer pH to 6.0 - 6.5 using 0.1 M HCl prior to the addition of the compound.

  • Solubilization: Add the compound slowly. If transient cloudiness appears, apply gentle sonication in a water bath (20-40 kHz) for 5 minutes [3].

  • Self-Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes. Quantify the supernatant concentration via HPLC/UV. If the supernatant concentration matches your theoretical yield, no micro-precipitation has occurred [3].

Quantitative Data & Solubility Matrix

Use this matrix to predict the behavior of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl under various experimental conditions.

ParameterConditionExpected Solubility StateTroubleshooting Action
Primary Solvent 100% Anhydrous DMSO> 50 mM (Clear Solution)Ensure DMSO is anhydrous; sonicate if needed.
Buffer pH pH < 6.5 (Acidic)High (Maintains HCl salt)Ideal condition for aqueous dilution.
Buffer pH pH > 7.5 (Basic)Low (Free base precipitates)Lower buffer pH before dilution.
Dilution Method Direct 1:1000 into BufferHigh Risk of PrecipitationUse stepwise serial dilution (Protocol A).
Buffer Type High Chloride (e.g., PBS)Moderate (Common ion effect)Switch to low-chloride buffer (e.g., HEPES).

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO perfectly, but it immediately turned cloudy when added to my cell culture media. What happened? A1: This is classic solvent polarity shock. The sudden drop in DMSO concentration caused the hydrophobic oxazole moiety to aggregate before the molecule could hydrate. Implement the Stepwise Serial Dilution protocol and ensure your final DMSO concentration is ≤ 0.1% to avoid cell toxicity [1][2].

Q2: Can I just heat the precipitated solution to force it back into solution? A2: While gentle warming (up to 37°C) can aid dissolution by increasing the thermodynamic solubility limit, prolonged heating or temperatures above 60°C may degrade the methoxymethyl ether linkage. If heavy precipitation occurs, it is better to discard the sample and prepare a fresh dilution using the stepwise method [1].

Q3: Why does the compound dissolve perfectly in pure water but precipitate in PBS? A3: Pure water lacks buffering capacity, allowing the acidic HCl salt to naturally lower the pH of the solution, maintaining its highly soluble protonated state. PBS is buffered to pH 7.4 and contains 137 mM NaCl. The higher pH induces free-base formation, and the high chloride concentration triggers the common ion effect, both of which drastically reduce solubility[4].

References

  • Title : 1543 questions with answers in SOLUBILITY | Science topic | Source : ResearchGate | URL :[Link]

  • Title : Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients | Source : National Center for Biotechnology Information (PMC) | URL :[Link]

Validation & Comparative

High-Field vs. Benchtop NMR for the Structural Elucidation of API Intermediates: A Case Study on (5-(methoxymethyl)oxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid structural verification of Active Pharmaceutical Ingredient (API) intermediates is a critical bottleneck in drug development workflows. This guide provides an objective, data-driven comparison between High-Field Superconducting NMR (600 MHz) and Cryogen-Free Benchtop NMR (80 MHz) . Using the versatile building block (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (CAS: 2305253-76-1) as a model compound, we evaluate both platforms across resolution, sensitivity, and quantitative reliability. While high-field NMR remains the gold standard for deep structural elucidation and impurity profiling, modern benchtop systems offer a highly capable, self-validating alternative for rapid, at-line quality control.

The Analytical Challenge

(5-(methoxymethyl)oxazol-4-yl)methanamine HCl is a functionalized heterocycle featuring an oxazole core, a methoxymethyl ether, and a primary amine hydrochloride. Verifying its structural integrity requires precise assignment of both the aromatic ring protons and the aliphatic side chains.

The analytical challenge lies in balancing throughput with resolution. Pharmaceutical laboratories must decide whether to route samples to a centralized high-field NMR facility—incurring logistical delays—or to utilize localized benchtop NMR instruments , which operate at lower magnetic fields and suffer from compressed chemical shift dispersion.

Experimental Workflow

NMR_Workflow cluster_platforms NMR Acquisition Platforms Sample 1. Sample Preparation (10 mg API in 0.6 mL DMSO-d6) Benchtop 2A. Benchtop NMR (80 MHz) Rapid QC & Screening (64 Scans, 1H) Sample->Benchtop HighField 2B. High-Field NMR (600 MHz) Deep Structural Elucidation (16 Scans, 1H) Sample->HighField Processing 3. Data Processing (FT, Phase & Baseline Correction) Benchtop->Processing HighField->Processing Analysis 4. Spectral Analysis (1H/13C Peak Assignment & Integration) Processing->Analysis Output 5. Purity & Structural Verification Analysis->Output

Workflow comparing Benchtop and High-Field NMR for API structural verification.

Self-Validating Methodology & Protocol Standards

To ensure a high degree of trustworthiness and reproducibility, the following step-by-step protocol embeds self-validating checks at both the preparation and acquisition stages.

Step 1: Anhydrous Sample Preparation
  • Procedure: Dissolve 10.0 mg of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl in 0.6 mL of anhydrous DMSO-d6. Transfer to a standard 5 mm NMR tube.

  • Causality & Expertise: The HCl salt of the methanamine moiety induces significant hydrogen bonding, rendering the compound insoluble in standard CDCl3. DMSO-d6 ensures complete dissolution and shifts the exchangeable -NH3+ protons downfield (>8.0 ppm), preventing them from obscuring the critical aliphatic methylene signals.

  • Self-Validation Check: In standard DMSO-d6, the residual water peak appears at ~3.33 ppm, which perfectly overlaps with the target's methoxy (-O-CH3) singlet at 3.30 ppm. By strictly utilizing anhydrous DMSO-d6 stored over molecular sieves, we eliminate this overlap, ensuring the methoxy peak integration remains quantitatively accurate.

Step 2: Acquisition Parameters
  • High-Field (600 MHz): 1H NMR: 16 scans, 30-second relaxation delay ( D1​ ). 13C NMR: 256 scans, 2-second D1​ .

  • Benchtop (80 MHz): 1H NMR: 64 scans, 30-second D1​ . 13C NMR: 4096 scans (overnight), 2-second D1​ .

  • Causality & Expertise: A 30-second D1​ is mandated for quantitative 1H NMR (qNMR). The oxazole H-2 proton lacks adjacent protons, resulting in a long longitudinal relaxation time ( T1​ ). If D1​ is too short, the H-2 signal will not fully relax between pulses, artificially deflating its integration value relative to the aliphatic protons.

Step 3: Data Processing
  • Procedure: Apply an exponential window function (LB = 0.3 Hz for 1H), perform Fourier Transform (FT), and execute manual phase and multipoint baseline correction.

  • Causality & Expertise: Automated polynomial baseline fitting often misidentifies the broad -NH3+ signal as baseline drift, truncating its integration. Manual multipoint correction ensures the broad base of the exchangeable protons is preserved, validating the 3H integration.

Spectral Data & Platform Comparison

The quantitative data below summarizes the experimental chemical shifts ( δ ) and compares the performance of the two platforms.

Table 1: 1H NMR Data Comparison (DMSO-d6)
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegration600 MHz Resolution (High-Field)80 MHz Resolution (Benchtop)
Oxazole H-2 8.45Singlet (s)1HBaseline resolved, sharpBroadened, partial overlap with -NH3+
-NH3+ 8.30Broad singlet (br s)3HDistinct broad peakOverlaps with H-2
-CH2-O- 4.55Singlet (s)2HBaseline resolvedBaseline resolved
-CH2-NH3+ 4.05Singlet (s)2HBaseline resolvedBaseline resolved
-O-CH3 3.30Singlet (s)3HBaseline resolvedBaseline resolved
Table 2: 13C NMR Data Comparison (DMSO-d6)
Carbon AssignmentChemical Shift ( δ , ppm)150 MHz Performance (High-Field)20 MHz Performance (Benchtop)
Oxazole C-2 152.4High S/N (10 min acquisition)Low S/N (Requires >12h acquisition)
Oxazole C-5 148.1High S/NLow S/N
Oxazole C-4 132.5High S/NLow S/N
-CH2-O- 63.2High S/NModerate S/N
-O-CH3 57.8High S/NModerate S/N
-CH2-NH3+ 34.5High S/NModerate S/N

Discussion: Resolution, Sensitivity, and Practicality

Resolution and Chemical Shift Dispersion

At 600 MHz, 1 ppm equates to 600 Hz. The difference between the oxazole H-2 (8.45 ppm) and the -NH3+ protons (8.30 ppm) is 0.15 ppm, or 90 Hz. This provides absolute baseline separation, allowing for flawless integration and stringent impurity detection .

Conversely, on an 80 MHz benchtop system, 1 ppm equates to only 80 Hz. The 0.15 ppm difference shrinks to a mere 12 Hz. Because the -NH3+ peak is inherently broadened by quadrupolar relaxation and chemical exchange, a 12 Hz separation results in significant peak overlap. While the aliphatic region (-CH2-O-, -CH2-NH3+, -O-CH3) remains perfectly resolved at 80 MHz, the aromatic overlap complicates absolute quantitation of the oxazole core.

Sensitivity and 13C Acquisition

13C NMR is notoriously insensitive due to the low natural abundance (1.1%) and low gyromagnetic ratio of the carbon-13 nucleus. High-field spectrometers utilize cryogenic probes and intense magnetic fields to overcome this, generating crisp 13C spectra in under 10 minutes. Benchtop systems struggle with quaternary carbons (C-2, C-4, C-5 of the oxazole ring) due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons. Consequently, utilizing benchtop NMR for 13C structural verification of this API intermediate requires overnight acquisition to achieve a usable Signal-to-Noise (S/N) ratio .

Conclusion

For the structural elucidation of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, High-Field NMR (600 MHz) remains indispensable for comprehensive, high-resolution impurity profiling and rapid 13C analysis. However, Benchtop NMR (80 MHz) proves to be a highly capable, cost-effective alternative for routine 1H NMR quality control. By leveraging the baseline-resolved aliphatic signals (4.55, 4.05, and 3.30 ppm) as internal calibration points, chemists can confidently use benchtop platforms to verify the structural integrity of this intermediate directly at the fume hood, significantly accelerating the drug development lifecycle.

References

  • "New Fields and Exciting Applications for Benchtop NMR Instruments." Labcompare. Available at:[Link]

  • "Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline." National Institutes of Health (NIH), PubMed Central. Available at:[Link]

  • "Benchtop NMR for Quality Control." Bruker. Available at:[Link]

LC-MS/MS Method Validation for Highly Polar Amines: A Comparative Guide on (5-(methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare chromatographic strategies for the quantification of a highly polar, basic small molecule and establish a self-validating bioanalytical protocol compliant with global regulatory standards.

Analyte Profiling & The Chromatographic Challenge

In modern pharmacokinetic (PK) and pharmacodynamic (PD) studies, the bioanalysis of small, highly polar molecules presents a persistent challenge. (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride (CAS: 2305253-76-1) is a prime example of such an analyte.

Structurally, this compound features an oxazole ring, a methoxymethyl ether group, and a primary amine (methanamine). As a hydrochloride salt, the primary amine is fully protonated at physiological and typical LC mobile phase pH levels (pH 2.5–4.0).

The Causality of Retention Failure in RPLC: When utilizing standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns, the protonated amine forms a tightly bound hydration shell. This polar shell prevents the analyte from partitioning into the hydrophobic alkyl chains of the stationary phase. Consequently, the analyte elutes in the void volume ( t0​ ). Void volume elution is catastrophic for LC-MS/MS bioanalysis because it co-elutes with unretained endogenous matrix components (e.g., salts, proteins, and early-eluting phospholipids), leading to severe ion suppression and failing to meet the[1].

To achieve reliable quantification, we must shift the chromatographic paradigm from hydrophobic partitioning to hydrophilic interaction.

Comparative Performance: RPLC vs. HILIC vs. Mixed-Mode

To establish the optimal analytical environment, we compared three distinct stationary phase chemistries. The data below synthesizes the performance of these columns using a standardized plasma extract.

Table 1: Chromatographic Performance Comparison for (5-(methoxymethyl)oxazol-4-yl)methanamine
ParameterReversed-Phase (C18)Mixed-Mode (MCX)HILIC (Amide)
Retention Mechanism Hydrophobic partitioningCation-exchange + HydrophobicHydrophilic partitioning + H-bonding
Mobile Phase High Aqueous (95% Water)Gradient (Aqueous to High Organic)High Organic (90% Acetonitrile)
Retention Time ( tR​ ) 0.8 min (Void Volume)4.2 min3.8 min
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.3 (Slight Tailing)1.05 (Excellent)
Matrix Effect (ME%) -68% (Severe Suppression)-15% (Acceptable)-8% (Minimal)
ESI-MS Sensitivity Baseline (1x)2.5x6.0x (Optimal)

Why HILIC Outperforms: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase (typically >70% acetonitrile), with water acting as the strong eluting solvent[2].

  • Retention Causality: The stationary phase immobilizes a water-rich layer. The polar methanamine group partitions into this aqueous layer, providing strong retention away from the void volume.

  • Sensitivity Causality: The high concentration of acetonitrile in the HILIC mobile phase significantly lowers the surface tension and viscosity of the electrospray droplets. This accelerates droplet fission and desolvation in the ESI source, exponentially increasing the yield of gas-phase ions and enhancing MS/MS sensitivity[3].

G Analyte (5-(methoxymethyl)oxazol-4-yl)methanamine Highly Polar, Basic Amine RPLC Reversed-Phase (C18) High Aqueous Mobile Phase Analyte->RPLC Hydrophobic Interaction HILIC HILIC (Amide Phase) High Organic Mobile Phase Analyte->HILIC Hydrophilic Partitioning Fail Void Volume Elution Severe Ion Suppression RPLC->Fail Poor Affinity Success Strong Retention Enhanced ESI-MS Sensitivity HILIC->Success Optimal Affinity

Chromatographic retention mechanism logic for highly polar basic amines.

Optimized Experimental Protocol (HILIC-MS/MS)

Based on the empirical superiority of HILIC, the following step-by-step protocol is designed to create a self-validating, high-throughput assay.

Sample Preparation (Protein Precipitation)

Causality: HILIC requires samples to be injected in a high-organic solvent to prevent peak distortion (solvent effects). Protein precipitation (PPT) with acetonitrile perfectly aligns with this requirement, eliminating the need for time-consuming evaporation and reconstitution steps.

  • Aliquot 50 µL of plasma (containing the analyte and internal standard) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (100%) containing 0.1% formic acid.

  • Vortex for 2 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Chromatographic Conditions
  • Column: Amide HILIC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls the ionization state of the amine and the silanol groups on the silica support).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1.0 min. Ramp to 60% B over 3.0 min. Return to 95% B at 3.1 min. Equilibrate for 2.0 min. (Total run time: 5.1 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-MS/MS)
  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Precursor Ion: m/z 143.1 (Theoretical free base[M+H]+).

  • Transitions: Optimize collision energy (CE) for the most abundant product ions (e.g., cleavage of the methoxymethyl group).

Regulatory Validation Framework (ICH M10)

To ensure scientific integrity and trustworthiness, the method must be validated as a self-validating system according to the[4]. Every analytical run must contain calibration standards and Quality Control (QC) samples that dictate the acceptance or rejection of the data.

Core Validation Parameters:
  • Selectivity & Specificity: Analyze blank matrix from 6 individual sources. The response of interfering peaks at the analyte retention time must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

  • Calibration Curve: Must be fitted using the simplest regression model (e.g., linear 1/x2 weighting). The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at the LLOQ).

  • Accuracy & Precision: Evaluated at 4 concentration levels (LLOQ, Low QC, Mid QC, High QC) over 3 independent runs. Intra-run and inter-run precision (CV%) must be ≤15% ( ≤20% at LLOQ).

  • Matrix Effect (ME): Calculated using the Matrix Factor (MF) approach. The IS-normalized MF should have a CV ≤15% across 6 distinct matrix lots.

Validation Start ICH M10 Full Validation Selectivity Selectivity & Specificity Blank Matrix Assessment Start->Selectivity Calibration Calibration Curve LLOQ to ULOQ Start->Calibration Valid Method Validated Ready for Sample Analysis Selectivity->Valid AccPrec Accuracy & Precision Intra- and Inter-batch Calibration->AccPrec Matrix Matrix Effect & Recovery Factor Assessment AccPrec->Matrix Stability Stability Bench-top, F/T, Long-term Matrix->Stability Stability->Valid

ICH M10 Bioanalytical Method Validation workflow for clinical and nonclinical studies.

Conclusion

For highly polar, basic analytes like (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride, traditional RPLC methods inherently fail due to thermodynamic incompatibilities between the hydrated analyte and the hydrophobic stationary phase. By transitioning to a HILIC-MS/MS methodology, laboratories can leverage hydrophilic partitioning to achieve robust retention. Furthermore, the high-organic mobile phase required for HILIC acts as a catalyst for ESI desolvation, drastically improving assay sensitivity and ensuring seamless compliance with stringent ICH M10 validation criteria.

References

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at:[Link]

  • Guillarme, D. (2014). HILIC: The Pros and Cons. LCGC International. Available at:[Link]

Sources

A Comparative Analysis of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, being recognized as a "privileged structure."[1][2] Its unique electronic properties and the capacity of its nitrogen and oxygen atoms to engage in non-covalent interactions with biological targets make it a versatile scaffold for drug design.[2][3] Oxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

This guide provides an in-depth comparison of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl , a specifically substituted oxazole amine, with other structurally related analogs. Our analysis is framed within the context of its potential as a ligand for the Histamine H3 Receptor (H3R) , a prominent drug target in the central nervous system (CNS).[7][8] We will dissect the molecule's structural components, predict their influence on biological activity based on established Structure-Activity Relationships (SAR), and provide the experimental framework necessary to validate these hypotheses.

The Histamine H3 Receptor: A Key Neuromodulatory Target

The H3R is primarily expressed in the CNS and acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[7] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, norepinephrine, and dopamine. This central role makes H3R antagonists and inverse agonists attractive therapeutic candidates for a range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, neuropathic pain, and attention deficit hyperactivity disorder (ADHD).[7][8]

A common pharmacophore model for non-imidazole H3R antagonists, to which our target compound belongs, consists of three key features: a central heterocyclic core (in this case, oxazole), a flexible spacer or linker, and a basic amine moiety that is protonated at physiological pH.[9][10]

cluster_0 General H3R Antagonist Pharmacophore cluster_1 (5-(methoxymethyl)oxazol-4-yl)methanamine Core Heterocyclic Core (e.g., Oxazole, Thiazole) Linker Linker/Spacer (Alkyl, Ether) Core->Linker Provides scaffold & orientation Amine Basic Amine (Forms ionic bond) Linker->Amine Ensures optimal distance Oxazole Oxazole Core CH2 Methylene Linker Oxazole->CH2 NH2 Methanamine (Basic) CH2->NH2 Substituent C5-Methoxymethyl Group (Potential H-bond acceptor) Substituent->Oxazole Modulates affinity

Caption: General H3R antagonist pharmacophore and the mapping of the target compound.

Comparative Structural and Physicochemical Analysis

To understand the specific contribution of the methoxymethyl group and the substitution pattern, we will compare our target compound (A) with three logical analogs: one where the ether oxygen is removed (B), one with no C5 substituent (C), and a positional isomer (D).

Compound IDStructureNameMW ( g/mol )cLogP (Predicted)H-Bond AcceptorsH-Bond Donors
A Structure of Compound A(5-(methoxymethyl)oxazol-4-yl)methanamine142.160.232
B Structure of Compound B(5-methyloxazol-4-yl)methanamine112.140.522
C Structure of Compound C(oxazol-4-yl)methanamine98.110.122
D Structure of Compound D(4-(methoxymethyl)oxazol-5-yl)methanamine142.16-0.332

Physicochemical properties are estimated for the free base forms for consistent comparison.

The key differentiator for Compound A is the presence of an additional hydrogen bond acceptor (the ether oxygen) compared to analogs B and C . This feature can significantly enhance binding affinity to the receptor target if a corresponding hydrogen bond donor is present in the binding pocket. The isomeric placement in Compound D alters the spatial relationship between the substituents and the core, which is critical for precise receptor-ligand interactions.

General Synthesis Strategy

The synthesis of 4,5-disubstituted oxazoles like our target compound can be approached through several established methods. One common and versatile method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[11] A plausible pathway for Compound A would involve the reaction of methoxyacetaldehyde with TosMIC to form the 5-methoxymethyl oxazole, followed by functionalization at the C4 position.

start Starting Materials (e.g., Methoxyacetaldehyde) step1 Van Leusen Reaction (Oxazole Ring Formation) start->step1 reagent1 TosMIC, K2CO3 reagent1->step1 intermediate1 5-(methoxymethyl)oxazole step1->intermediate1 step2 Formylation (Vilsmeier-Haack) intermediate1->step2 intermediate2 5-(methoxymethyl)oxazole-4-carbaldehyde step2->intermediate2 step3 Reductive Amination intermediate2->step3 product (5-(methoxymethyl)oxazol-4-yl)methanamine step3->product final HCl Salt Formation product->final final_product Target Compound HCl final->final_product

Caption: A plausible synthetic workflow for the target compound.

Structure-Activity Relationship (SAR) Analysis for H3R Affinity

By synthesizing data from literature on various H3R antagonists, we can predict the impact of each structural modification.[8][9][10]

  • The C4-Methanamine (Basic Group): This is the most critical feature for H3R antagonism. The primary amine will be protonated at physiological pH, forming a crucial ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor. Its presence is non-negotiable for high-affinity binding.

  • The C5-Methoxymethyl Group (Compound A vs. B & C): The introduction of the methoxymethyl group at C5 adds two important features. First, it provides steric bulk, which can enhance van der Waals interactions within the binding pocket. Second, and more importantly, the ether oxygen atom acts as a hydrogen bond acceptor. This can form a favorable interaction with a hydrogen bond donor residue in the receptor, potentially increasing binding affinity and selectivity compared to the simple methyl (Compound B) or unsubstituted (Compound C) analogs.

  • Positional Isomerism (Compound A vs. D): The precise 4,5-substitution pattern is critical. Moving the methoxymethyl group to C4 and the methanamine to C5 (Compound D) would drastically alter the molecule's three-dimensional presentation to the receptor. Given the highly specific nature of receptor-ligand interactions, it is highly probable that only one isomer will fit optimally into the binding site. The literature on H3R antagonists suggests that the basic amine is typically separated from the core by a short linker, favoring the arrangement in Compound A.

SAR SAR Insights for H3R Affinity C4_Amine C4-Methanamine: - Essential for activity - Forms ionic bond with receptor Asp residue SAR->C4_Amine C5_Ether C5-Methoxymethyl: - Ether oxygen as H-bond acceptor - Likely increases binding affinity vs. methyl or H SAR->C5_Ether Isomer Isomeric Placement (Analog D): - Incorrect orientation of key groups - Predicted to be significantly less active SAR->Isomer C5_Alkyl C5-Methyl (Analog B): - Provides bulk - Lacks H-bond acceptor - Lower predicted affinity than methoxymethyl C5_Ether->C5_Alkyl is superior to C5_H C5-Unsubstituted (Analog C): - Minimal steric interaction - Lowest predicted affinity C5_Alkyl->C5_H is superior to

Sources

Reference Standard Qualification for (5-(methoxymethyl)oxazol-4-yl)methanamine HCl: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development programs transition from early-stage discovery to cGMP manufacturing, the analytical control of building blocks and intermediates becomes paramount. (5-(methoxymethyl)oxazol-4-yl)methanamine HCl (CAS: 2305253-76-1; MW: 178.62 g/mol ) is a highly versatile, oxazole-containing building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

While commercially available screening compounds are sufficient for initial biological testing, they lack the rigorous analytical characterization required for use as a quantitative benchmark. As a Senior Application Scientist, I have designed this guide to objectively compare commercial research-grade materials against an in-house qualified Primary Reference Standard. Furthermore, this guide details the causality and self-validating methodologies required to establish a regulatory-compliant reference standard.

Regulatory Grounding & The Causality of Qualification

According to the FDA's guidance on [1], a reference standard must be a "highly purified compound that is well characterized" to ensure the accuracy of quantitative assays and impurity profiling. Similarly,[2] mandates that primary reference standards be established through independent, comprehensive analytical characterization.

The Causality: Why is a simple Certificate of Analysis (CoA) from a chemical vendor insufficient? Commercial vendors typically report purity as a simple chromatographic Area Percentage (LC-UV). This approach is fundamentally flawed for absolute quantification because it ignores UV-inactive organic impurities, residual solvents, water content, and inorganic salts. To use (5-(methoxymethyl)oxazol-4-yl)methanamine HCl as a calibrator for downstream API release, we must determine its absolute purity (Assay) through orthogonal, self-validating methods.

Comparative Performance: Commercial Grade vs. Qualified Standard

To illustrate the necessity of reference standard qualification, Table 1 compares a standard commercial batch of (5-(methoxymethyl)oxazol-4-yl)methanamine HCl against a batch that has undergone rigorous in-house purification and qualification.

Table 1: Quantitative Comparison of Reference Materials
Analytical ParameterCommercial Research GradeIn-House Qualified StandardAnalytical Method
Appearance Off-white to pale yellow powderWhite crystalline powderVisual Inspection
Identity Conforms to structureFully assigned & verified1H/13C NMR, HRMS, FT-IR
Counterion (Chloride) Not Reported19.8% ± 0.2% (Theoretical: 19.85%)Ion Chromatography (IC)
Chromatographic Purity 97.5% (Area %)99.8% (Area %)HPLC-UV (210 nm) + CAD
Moisture Content Not Reported0.15% w/wKarl Fischer Titration
Residual Solvents Not Reported0.05% w/w (Ethanol)GC-FID (Headspace)
Residue on Ignition Not Reported<0.05% w/wGravimetric (USP <281>)
Absolute Assay ~97% (Estimated)99.6% ± 0.2%qNMR / Mass Balance

Insight: The commercial grade overestimates purity by relying solely on UV Area %. The qualified standard accounts for all mass contributors, ensuring precise downstream dosing and reaction stoichiometry.

Self-Validating Experimental Methodologies

To achieve the "In-House Qualified Standard" specifications listed above, the material must be processed through a self-validating analytical workflow. Below are the step-by-step methodologies and the scientific causality behind each choice.

Step 1: Identity and Counterion Stoichiometry
  • Procedure: Acquire 1H and 13C NMR spectra in DMSO- d6​ . Perform High-Resolution Mass Spectrometry (HRMS) using ESI+. Quantify the chloride counterion content using Ion Chromatography (IC) equipped with a conductivity detector.

  • Causality: Confirming the exact structural connectivity is standard, but quantifying the chloride is critical. Commercial HCl salts often contain excess inorganic acid or are sub-stoichiometric. Verifying the exact 1:1 stoichiometry (Theoretical Cl-: 19.85%) prevents molecular weight calculation errors that would cascade into every downstream quantitative assay.

Step 2: Chromatographic Purity via Orthogonal Detection
  • Procedure: Prepare a 1.0 mg/mL sample solution. Inject onto a C18 column using a gradient of Water/Acetonitrile (buffered with 0.05% TFA). Monitor the eluent at 210 nm and in series with a Charged Aerosol Detector (CAD).

  • Causality: Relying solely on UV detection for an oxazole derivative is dangerous due to its relatively weak molar absorptivity. CAD provides a near-universal response for all non-volatile analytes, ensuring that non-chromophoric impurities (e.g., aliphatic starting materials or polymeric degradants) are detected and accurately quantified.

Step 3: Volatile and Inorganic Impurity Profiling
  • Procedure: Determine water content via coulometric Karl Fischer (KF) titration. Quantify residual solvents (e.g., ethanol, ethyl acetate, methanol) using Headspace GC-FID. Determine inorganic salts via Residue on Ignition (ROI) at 600°C.

  • Causality: Chromatographic purity (Area %) represents only the eluting organic fraction. Water, solvents, and inorganic salts are "invisible" to HPLC but contribute to the total mass of the powder. They must be explicitly quantified to establish a true mass balance.

Step 4: Absolute Assay Determination (The Self-Validating Step)
  • Procedure:

    • Mass Balance: Calculate Assay = 100%−(% HPLC Impurities+% Water+% GC Solvents+% ROI) .

    • Quantitative NMR (qNMR): Weigh exactly 10.0 mg of the sample and 5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance. Dissolve in 0.6 mL D2​O . Acquire a 1H NMR spectrum with a relaxation delay ( D1​ ) of 30 seconds. Integrate the distinct oxazole C2-H proton against the Maleic Acid singlet (6.28 ppm).

  • Causality & Self-Validation: Mass balance assumes all impurities have been detected. qNMR provides a direct, absolute measurement of the molecule against a certified reference material without this assumption. The system validates itself: The protocol dictates that the Mass Balance Assay and the qNMR Assay must agree within ±0.5%. A larger discrepancy indicates undetected impurities, automatically triggering an investigation and preventing a flawed standard from being released.

Workflow Visualization

The following logical workflow illustrates the transition from a commercial screening compound to a highly characterized, regulatory-compliant primary reference standard.

RS_Qualification A Commercial Grade (5-(methoxymethyl)oxazol-4-yl)methanamine HCl B Identity & Counterion (NMR, HRMS, IC for Cl-) A->B C Purity Assessment (HPLC-UV/CAD, GC-FID) B->C D Orthogonal Testing (Karl Fischer, ROI) C->D E Absolute Assay (qNMR vs Internal Standard) D->E  Orthogonal validation F Mass Balance Calculation %Purity = 100 - (Imp + H2O + Solv + ROI) D->F  Data input G Qualified Primary Reference Standard E->G  Direct Assay F->G  Indirect Assay

Fig 1. Logical workflow for primary reference standard qualification.

Conclusion

For complex building blocks like (5-(methoxymethyl)oxazol-4-yl)methanamine HCl, accepting a vendor's "Area %" purity at face value introduces unacceptable risk into drug development. By implementing a self-validating qualification protocol that utilizes orthogonal detection (CAD), counterion stoichiometry (IC), and absolute assay verification (qNMR vs. Mass Balance), researchers can establish a highly reliable Primary Reference Standard. This rigorous approach ensures compliance with [3] guidelines and guarantees the integrity of all downstream analytical testing.

References

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services.[Link]

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[Link]

Safety Operating Guide

(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling and Disposal of (5-(Methoxymethyl)oxazol-4-yl)methanamine Hydrochloride

Executive Summary As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical vulnerability in laboratory safety. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the handling, spill response, and ultimate disposal of (5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride . By understanding the mechanistic toxicology and regulatory frameworks governing this compound, researchers can ensure compliance, protect personnel, and prevent environmental contamination.

Part 1: Chemical Identity & Mechanistic Toxicology

Before handling any chemical, we must understand its fundamental properties and the causality behind its hazards.

Table 1: Chemical and Physical Properties

Property Value
Chemical Name (5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride
CAS Number 2305253-76-1[1]
Molecular Formula C6H11ClN2O2[1]
Molecular Weight 178.62 g/mol [1]

| Structural Class | Oxazole derivative, primary amine hydrochloride salt |

Mechanistic Toxicology & Hazard Profile: The hazards of this compound are intrinsically linked to its molecular structure. As an amine hydrochloride salt, it is a potential irritant to the skin, eyes, and respiratory mucous membranes. The primary danger, however, lies in its thermal decomposition. When subjected to high heat or fire, the nitrogen-containing oxazole ring and the hydrochloride salt decompose to release highly toxic and corrosive gases, specifically nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas[2]. Understanding this decomposition pathway dictates our strict requirements for both ventilation during handling and the specific engineering controls required for its ultimate disposal.

Part 2: Operational Safety & Handling Protocol

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), laboratories must implement strict engineering and administrative controls when handling active pharmaceutical intermediates[3].

Step-by-Step Handling Workflow:

  • Preparation & Engineering Controls: Always handle the dry powder inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized hydrochloride salt dust.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE: a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and double-layered nitrile gloves. The double-gloving technique ensures that if the outer glove is contaminated, it can be removed immediately without compromising dermal protection.

  • Weighing & Transfer: Use anti-static weighing boats and spatulas. Because hydrochloride salts can be hygroscopic, minimize the compound's exposure to ambient humidity to prevent clumping and degradation.

  • Decontamination of Workspace: After transfer, wipe down the balance and fume hood surface with a damp paper towel (using water or 70% ethanol), as the salt is highly soluble in aqueous and polar organic solvents.

Part 3: Spill Response & Decontamination Workflow

A self-validating safety protocol must account for accidental releases. If a spill occurs, follow this immediate response workflow:

  • Evacuation & Isolation: Immediately alert personnel in the vicinity. If the spill is outside a fume hood, evacuate the immediate area to allow airborne dust to settle.

  • Containment: Do not use a brush and dustpan, as this will aerosolize the toxic powder. Instead, cover the spill with an inert, damp absorbent material (such as wet sand or vermiculite) to suppress dust formation[2].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag or a rigid plastic container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water. The aqueous washings must be collected and treated as hazardous waste; do not route them to the municipal sewer.

Part 4: Waste Segregation & Proper Disposal Procedures

The disposal of (5-(Methoxymethyl)oxazol-4-yl)methanamine hydrochloride is governed by the EPA's Resource Conservation and Recovery Act (RCRA) under 40 CFR Part 260[4]. Because this compound is a synthetic pharmaceutical intermediate, it must never be disposed of via the sanitary sewer or standard municipal trash.

Waste Stream Segregation:

  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in a designated, clearly labeled RCRA solid hazardous waste container.

  • Aqueous Waste: Aqueous solutions of the salt must be collected in compatible, high-density polyethylene (HDPE) carboys. Ensure the pH is neutral (6-8) before sealing, as highly acidic or basic solutions can react with other waste streams.

  • Organic Solvent Waste: If the compound is dissolved in organic solvents (e.g., methanol, DMSO) during assays, collect this in a designated halogenated/nitrogenous organic waste carboy.

Ultimate Disposal Methodology (Incineration): According to Prudent Practices in the Laboratory, the only acceptable ultimate disposal method for nitrogen- and halogen-containing organic compounds is high-temperature chemical incineration[5].

  • The waste is transported by an EPA-licensed contractor to a chemical incinerator.

  • The material is combusted at temperatures exceeding 1000°C in an afterburner to ensure complete destruction of the oxazole ring.

  • Crucial Engineering Control: Because combustion generates HCl and NOx gases, the incinerator must be equipped with a caustic scrubber system (typically using sodium hydroxide) to neutralize the acidic exhaust before it is released into the atmosphere[5].

Part 5: Waste Routing Visualization

G Start Waste Generation: (5-(Methoxymethyl)oxazol-4-yl) methanamine HCl Solid Solid Waste (Powder, PPE, Wipes) Start->Solid Aqueous Aqueous Waste (Aqueous washes, pH < 7) Start->Aqueous Organic Organic Waste (Solvent mixtures) Start->Organic RCRA RCRA Hazardous Waste Accumulation Area Solid->RCRA Aqueous->RCRA Adjust pH to 6-8 Organic->RCRA Incinerator Licensed Chemical Incinerator (>1000°C + Afterburner) RCRA->Incinerator EPA Manifested Transport Scrubber Caustic Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Exhaust Gas Treatment

Decision tree for the segregation and disposal of oxazole amine hydrochloride waste.

References

  • "40 CFR Part 260 -- Hazardous Waste Management System: General - eCFR", ecfr.gov,[Link]

  • "29 CFR 1910.1200 -- Hazard communication. - eCFR", ecfr.gov,[Link]

  • "Working with Hazardous Chemicals - Organic Syntheses", orgsyn.org, [Link]

Sources

Personal protective equipment for handling (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL

As a specialized pharmaceutical intermediate, (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride is a highly reactive building block frequently utilized in drug discovery and medicinal chemistry. Because it is a primary amine hydrochloride salt, it typically presents as a fine, hygroscopic crystalline powder[1].

Handling novel oxazole-amine derivatives requires moving beyond generic safety data sheets (SDS) and applying causality-driven laboratory safety principles. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency during experimental workflows.

Hazard Causality & Mechanistic Profile

Understanding the physical and chemical nature of this compound is the first step in mitigating its risks:

  • Inhalation Hazards: The fine particulate nature of hydrochloride salts allows them to easily aerosolize. Upon contact with the moisture in the respiratory tract, these particles dissolve, altering local pH and causing severe mucosal irritation and potential respiratory sensitization[2].

  • Dermal and Ocular Toxicity: Amine derivatives are notorious for penetrating compromised skin barriers. If the powder contacts sweat or tears, it rapidly dissolves into a concentrated, irritating solution that can cause severe eye damage and skin sensitization[2].

Causality-Driven PPE Selection

According to the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous, compound-specific hazard assessment[3]. The table below outlines the mandatory PPE for handling this specific oxazole derivative and the scientific rationale behind each requirement.

PPE CategorySpecificationCausality / Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1)Protects against airborne dust and accidental splashes during solvent dissolution. Standard safety glasses with side shields are insufficient for fine, aerosolizing powders[4].
Respiratory N95/N100 Particulate RespiratorRequired if handling outside a certified fume hood or during a spill cleanup. Prevents the inhalation of aerosolized hydrochloride dust[1].
Hands Double-layered Nitrile GlovesAmine salts can permeate degraded glove materials. Double gloving allows the safe, immediate removal of the contaminated outer layer without exposing bare skin[4].
Body Flame-resistant lab coat + Tyvek sleevesPrevents the accumulation of reactive dust on personal clothing. Leather accessories must be strictly avoided as they absorb chemicals and hold them against the skin[5].

Operational Workflow & PPE Integration

To ensure trustworthiness and safety, every handling procedure must be a closed, self-validating system. The workflow below illustrates the critical path from preparation to decontamination.

PPE_Workflow A 1. Hazard Assessment & Fume Hood Prep B 2. Don Base PPE (Lab Coat, Goggles, Inner Nitrile) A->B Verified C 3. Don Outer PPE (Tyvek Sleeves, Outer Nitrile) B->C Secured D 4. Chemical Handling (Weighing & Transfer) C->D Ready for handling E 5. Doffing & Decontamination (Remove Outer Gloves First) D->E Operation complete F 6. Waste Disposal (Sealed Biohazard/Chem Bag) E->F Segregate waste

Fig 1: Sequential PPE and handling workflow for amine hydrochloride powders.

Step-by-Step Handling Methodology
  • Pre-Operational Checks: Ensure the laboratory chemical hood is certified and functioning with an adequate face velocity[6]. Clear the workspace of clutter to prevent accidental knocking of containers[7].

  • PPE Donning Sequence:

    • Verify you are wearing long pants and closed-toe shoes[8].

    • Don the flame-resistant lab coat and button it completely to the top[9].

    • Put on chemical splash goggles[4].

    • Don the first pair of nitrile gloves (inner layer), ensuring they cover the cuffs of the lab coat.

    • Don the second pair of nitrile gloves (outer layer).

  • Handling and Transfer:

    • Use anti-static weigh boats and spatulas. Amine hydrochlorides are highly prone to static cling, which can cause the powder to "jump" and disperse.

    • Keep the sash of the fume hood as low as possible to maximize containment and protect your breathing zone[6].

  • Doffing and Decontamination (Self-Validating Step):

    • Crucial Step: Before removing your hands from the fume hood, carefully remove the outer gloves by peeling them inside out. Dispose of them in a designated solid waste container inside the hood. This ensures no microscopic dust is transferred to the general lab environment.

    • Remove the inner gloves and wash hands immediately with soap and water[10].

Emergency Spill & Decontamination Protocol

In the event of a powder spill, execute the following self-validating containment protocol to prevent widespread aerosolization:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area and alert the laboratory supervisor[11].

  • Upgrade PPE: If the spill is outside the fume hood, immediately don an N95/N100 respirator and a face shield before approaching the spill zone[10].

  • Containment (No Dry Sweeping): Never dry sweep a hydrochloride powder, as this generates hazardous aerosols[10]. Instead, dampen an absorbent pad with water or a suitable solvent (e.g., isopropanol) to suppress dust formation, and gently cover the spill[1].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a sealable hazardous waste container[1].

  • Validation: Wipe the area with a damp paper towel. Use pH test strips on the final wiped surface to confirm the area has been neutralized (target pH 5-8) and all acidic amine hydrochloride residue has been successfully removed[11].

Waste Disposal Plan

Proper logistical planning for waste ensures regulatory compliance and environmental safety:

  • Solid Waste: All contaminated PPE (outer gloves, Tyvek sleeves), weigh boats, and absorbent pads must be placed in a clearly labeled, sealable hazardous waste bag[12].

  • Chemical Waste: Unused (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL must be segregated from strong oxidizing agents and disposed of according to institutional Chemical Hygiene Plans (CHP) and EPA regulations. Never wash amine hydrochlorides down the sink drain[1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. US Department of Labor. [Link]

  • Stanford Environmental Health & Safety. Personal Protective Equipment. Stanford University. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.